molecular formula C10H13NO4S2 B183024 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid CAS No. 327971-19-7

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Cat. No.: B183024
CAS No.: 327971-19-7
M. Wt: 275.3 g/mol
InChI Key: UHLPQMBGBPAJFX-UHFFFAOYSA-N
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Description

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO4S2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLPQMBGBPAJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377866
Record name 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327971-19-7
Record name 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid. This compound incorporates two key pharmacophores: the piperidine ring, a prevalent scaffold in numerous therapeutics, and the thiophene-sulfonamide moiety, known for its diverse biological activities. The synthesis is structured as a three-step process involving protection of the carboxylic acid, sulfonylation of the piperidine nitrogen, and subsequent deprotection to yield the final product. This document offers detailed experimental protocols, presents key chemical data in a structured format, and includes a workflow diagram for clarity. It is intended for researchers, medicinal chemists, and professionals in drug development engaged in the synthesis of novel heterocyclic compounds.

Compound Identification and Properties

The target compound, this compound, is a derivative of piperidine featuring a thiophene-2-sulfonyl group attached to the nitrogen atom. Its key chemical properties are summarized below.

PropertyDataReference
Chemical Name This compound[1]
CAS Number 327971-19-7[1]
Molecular Formula C₁₀H₁₃NO₄S₂[1][2]
Molecular Weight 275.3 g/mol [2]
Purity (Typical) Min. 95%[2]

Proposed Synthetic Pathway

The synthesis of the target molecule is proposed via a three-step sequence starting from piperidine-4-carboxylic acid. This strategy employs a protecting group for the carboxylic acid functionality to prevent undesirable side reactions during the key sulfonylation step. The overall workflow is illustrated below.

G cluster_start Starting Material cluster_synth Synthetic Pathway SM1 Piperidine-4-carboxylic acid I1 Ethyl piperidine-4-carboxylate (Intermediate 1) SM1->I1 Step 1: Esterification (SOCl₂, Ethanol) I2 Ethyl 1-(thiophene-2-sulfonyl) piperidine-4-carboxylate (Intermediate 2) I1->I2 Step 2: Sulfonylation (Thiophene-2-sulfonyl chloride, Et₃N, DCM) FP 1-(Thiophene-2-sulfonyl) -piperidine-4-carboxylic acid (Final Product) I2->FP Step 3: Hydrolysis (LiOH, THF/H₂O then H⁺)

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for analogous compounds and represent a robust pathway to the target molecule.[3]

This step protects the carboxylic acid as an ethyl ester to prevent its reaction in the subsequent sulfonylation step.

  • Materials:

    • Piperidine-4-carboxylic acid (1.0 eq)

    • Anhydrous Ethanol (EtOH)

    • Thionyl chloride (SOCl₂) (1.5 eq)

  • Procedure:

    • Suspend piperidine-4-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude solid (ethyl piperidine-4-carboxylate hydrochloride) can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) for further purification if necessary.

This is the key step where the thiophene-2-sulfonyl moiety is introduced onto the piperidine nitrogen.

  • Materials:

    • Ethyl piperidine-4-carboxylate (1.0 eq)

    • Thiophene-2-sulfonyl chloride (1.1 eq)

    • Triethylamine (Et₃N) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the solution and cool the mixture to 0 °C.

    • Add a solution of thiophene-2-sulfonyl chloride in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate.

    • The crude product can be purified by column chromatography on silica gel.

The final step involves the saponification of the ethyl ester to yield the target carboxylic acid.

  • Materials:

    • Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF) / Water mixture (e.g., 3:1 v/v)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester intermediate in a THF/water mixture.

    • Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • The resulting precipitate is the final product, this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the purified product.

Summary of Reagents and Conditions

The table below provides a consolidated overview of the reaction parameters for each synthetic step.

StepReaction NameKey ReagentsSolventTemperature
1 EsterificationPiperidine-4-carboxylic acid, SOCl₂EthanolReflux
2 SulfonylationEthyl piperidine-4-carboxylate, Thiophene-2-sulfonyl chloride, Et₃NDichloromethane0 °C to Room Temp.
3 HydrolysisEster Intermediate, LiOHTHF / WaterRoom Temp.

References

In-Depth Technical Guide on the Physicochemical Properties of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. This technical guide provides a detailed overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on its structural components. The data presented is intended to serve as a foundational resource for researchers interested in this molecule.

Compound Identification and Core Properties

This section details the fundamental identifiers and physicochemical properties of this compound. The data is compiled from available chemical databases and predictive models.

Table 1: Compound Identification

PropertyValue
IUPAC Name This compound
CAS Number 327971-19-7[1]
Molecular Formula C₁₀H₁₃NO₄S₂[1]
Canonical SMILES C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 275.34 g/mol
Exact Mass 275.02860024 g/mol
Density (Predicted) 1.476 g/cm³
Boiling Point (Predicted) 485.7 °C
Water Solubility (Predicted) >41.3 µg/mL
pKa (Predicted) 4.34 ± 0.20
XLogP3 (Predicted) 1.1

Synthesis Protocol

A feasible synthetic pathway for this compound involves a three-step process commencing with the protection of the carboxylic acid functionality of piperidine-4-carboxylic acid, followed by a sulfonylation reaction, and concluding with deprotection.

synthesis_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Hydrolysis start Piperidine-4-carboxylic acid reagents1 SOCl₂ (cat.), Ethanol start->reagents1 product1 Ethyl piperidine-4-carboxylate reagents1->product1 reagents2 Thiophene-2-sulfonyl chloride, Triethylamine, Dichloromethane product1->reagents2 product2 Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate reagents2->product2 reagents3 1. NaOH (aq) 2. HCl (aq) product2->reagents3 final_product This compound reagents3->final_product

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Methodology: Synthesis

Step 1: Esterification of Piperidine-4-carboxylic acid

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl piperidine-4-carboxylate.

Step 2: Sulfonylation of Ethyl piperidine-4-carboxylate

  • Dissolve ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C.

  • Add a solution of thiophene-2-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Hydrolysis of Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate

  • Dissolve the purified ester from Step 2 in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocols for Physicochemical Characterization

Solubility Determination (Shake-Flask Method)
  • Add an excess of the compound to a known volume of phosphate-buffered saline (pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 37 °C) for 24 hours to ensure equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

pKa Determination (Potentiometric Titration)
  • Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., water:methanol, 1:1) to a known concentration.

  • Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each addition of titrant using a calibrated pH meter.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is determined as the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)
  • Prepare pre-saturated solutions of n-octanol and water.

  • Dissolve a known amount of the compound in the aqueous phase.

  • Add an equal volume of the pre-saturated n-octanol.

  • Shake the mixture vigorously for a set period and then centrifuge to ensure complete phase separation.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases by HPLC-UV.

  • Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Potential Biological Activities and Associated Pathways

The structural features of this compound suggest several potential avenues for biological activity.

Antibacterial Activity via MenA Inhibition

The piperidine scaffold is present in known inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a crucial enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Inhibition of MenA disrupts the electron transport chain, which is vital for cellular respiration and ATP synthesis.

mena_pathway cluster_pathway Menaquinone Biosynthesis cluster_inhibition Inhibition and Effect Chorismate Chorismate ... ... Chorismate->... DHNA DHNA ...->DHNA MenA MenA DHNA->MenA Farnesyl- pyrophosphate Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone effect1 Disruption of Electron Transport Chain MenA->effect1 Menaquinone Menaquinone Demethylmenaquinone->Menaquinone inhibitor 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid inhibitor->MenA Inhibition effect2 Inhibition of ATP Synthesis effect1->effect2 effect3 Bacterial Cell Death effect2->effect3

Caption: Proposed mechanism of antibacterial action via MenA inhibition.

Antiviral Activity

Thiophene sulfonamides have been identified as a class of compounds with potential antiviral properties, including activity against HIV-1.[2][3][4][5][6] Some sulfonamide-based drugs function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the enzyme responsible for viral DNA synthesis.

Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: Thiophene-2-sulfonamides are well-established inhibitors of carbonic anhydrase isozymes.[7][8] This activity is relevant for the development of treatments for glaucoma and other conditions.

  • Lactoperoxidase Inhibition: Studies have shown that thiophene-2-sulfonamide derivatives can act as potent inhibitors of lactoperoxidase, an enzyme involved in the innate immune system.[9][10]

Disclaimer

The information provided in this document is intended for research and development purposes only. The predicted physicochemical properties and proposed biological activities are based on available data and computational models and require experimental validation. The synthesis and handling of this compound should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

References

Technical Guide: 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 327971-19-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring N-substituted with a thiophene-2-sulfonyl group and bearing a carboxylic acid moiety at the 4-position. The presence of the piperidine scaffold, a privileged structure in medicinal chemistry, combined with the electron-withdrawing thiophene-sulfonyl group, suggests its potential as a versatile building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 327971-19-7Echemi[1]
Molecular Formula C10H13NO4S2Echemi[1]
Molecular Weight 275.34 g/mol Santa Cruz Biotechnology
IUPAC Name 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid-
Appearance White to off-white solid (Predicted)-
Solubility Soluble in DMSO and DMF (Predicted)-
Melting Point Not available-
Boiling Point Not available-

Experimental Protocol: Synthesis

Reaction Scheme:

Materials and Reagents:

  • Ethyl isonipecotate (1)

  • Thiophene-2-sulfonyl chloride (2)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

Step 1: Synthesis of Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate

  • To a solution of ethyl isonipecotate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Stir the mixture for 10 minutes.

  • Slowly add a solution of thiophene-2-sulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ester intermediate.

Step 2: Hydrolysis to this compound (3)

  • Dissolve the purified ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (1.0 eq.) in a mixture of methanol and water.

  • Add lithium hydroxide (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • The product should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not currently published. However, the structural motifs present in the molecule, namely the thiophene and N-sulfonylpiperidine moieties, are found in numerous biologically active compounds.

Structurally Similar Compounds and their Activities:

Compound ClassBiological Target/Activity
N-ArylsulfonylpiperidinesSerotonin and dopamine receptor ligands, enzyme inhibitors (e.g., Factor Xa)
Thiophene derivativesAnti-inflammatory, antimicrobial, anticancer, and antiviral agents

Given the prevalence of the N-sulfonylpiperidine scaffold in compounds targeting G-protein coupled receptors (GPCRs) and the diverse bioactivities of thiophenes, it is plausible that this compound could exhibit activity as a modulator of CNS receptors or as an enzyme inhibitor. For instance, many piperidine-based compounds are known to interact with dopamine and serotonin transporters, which are key players in neurological signaling pathways.

Below is a conceptual diagram illustrating a potential mechanism of action, should this compound act as a dopamine transporter (DAT) inhibitor.

G Conceptual Signaling Pathway: Dopamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binding Postsynaptic_signal Postsynaptic Signaling Dopamine_receptor->Postsynaptic_signal Activation Target_Compound 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid Target_Compound->DAT Inhibition

Caption: Conceptual pathway of dopamine transporter inhibition.

This diagram illustrates how a compound like this compound could potentially inhibit the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft and enhanced postsynaptic signaling.

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following workflow outlines a potential strategy.

G Biological Screening Workflow start Synthesized Compound receptor_binding Primary Screening: Receptor Binding Assays (e.g., Dopamine, Serotonin Transporters) start->receptor_binding enzyme_inhibition Primary Screening: Enzyme Inhibition Assays (e.g., Kinases, Proteases) start->enzyme_inhibition hit_identification Hit Identification receptor_binding->hit_identification enzyme_inhibition->hit_identification dose_response Dose-Response Studies hit_identification->dose_response Active end End hit_identification->end Inactive cell_based Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) dose_response->cell_based lead_optimization Lead Optimization cell_based->lead_optimization

Caption: Workflow for biological activity screening.

This workflow begins with primary screening against a panel of relevant biological targets. Active compounds, or "hits," would then be subjected to more detailed dose-response and functional cell-based assays to confirm their activity and determine their potency and efficacy, paving the way for potential lead optimization.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and drug discovery due to its combination of a privileged piperidine core and a biologically relevant thiophene-sulfonyl moiety. While direct experimental data is sparse, this guide provides a robust, proposed synthesis protocol and a framework for investigating its potential biological activities. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

Structure Elucidation of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the thiophene and piperidine scaffolds in various biologically active molecules. The thiophene moiety is a well-known bioisostere for the benzene ring and is present in numerous approved drugs. The piperidine ring is a common structural motif in central nervous system (CNS) active compounds. The sulfonyl group acts as a stable and polar linker. A thorough understanding of its synthesis and structural properties is crucial for its potential application in drug design and development.

Chemical Structure and Properties

Table 1: General Properties of this compound

PropertyValueReference
IUPAC Name 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid-
CAS Number 327971-19-7[1]
Molecular Formula C₁₀H₁₃NO₄S₂[1]
Molecular Weight 275.34 g/mol [1]
Appearance Predicted to be a white to off-white solid-

Proposed Synthesis

The synthesis of this compound can be logically approached by adapting the well-established procedures for the N-acylation and N-sulfonylation of piperidine derivatives. A plausible and efficient synthetic route is outlined below, drawing parallels from the synthesis of its carbonyl analog, 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

The proposed synthetic pathway involves a three-step process:

  • Protection of the Carboxylic Acid: The carboxylic acid group of the starting material, piperidine-4-carboxylic acid, is first protected to prevent its interference in the subsequent sulfonylation step. Esterification is a common and effective protection strategy.

  • Sulfonylation of the Piperidine Nitrogen: The secondary amine of the protected piperidine is then reacted with thiophene-2-sulfonyl chloride to form the sulfonamide linkage.

  • Deprotection of the Carboxylic Acid: Finally, the protecting group is removed to yield the target compound.

Synthesis_Workflow Start Piperidine-4-carboxylic acid Step1 Protection of Carboxylic Acid Start->Step1 Intermediate1 Piperidine-4-carboxylic acid ester Step1->Intermediate1 Step2 Sulfonylation Intermediate1->Step2 Intermediate2 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylate Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl piperidine-4-carboxylate (Protection)

  • To a suspension of piperidine-4-carboxylic acid (1 equivalent) in ethanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl piperidine-4-carboxylate.

Step 2: Synthesis of Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (Sulfonylation)

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C, a solution of thiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

  • To a solution of ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water, an excess of a base like lithium hydroxide or sodium hydroxide (2-3 equivalents) is added.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous residue is acidified with dilute HCl to a pH of 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Structure Elucidation

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of analogous compounds, are presented below.

Elucidation_Logic cluster_techniques Spectroscopic Techniques Compound 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Fragmentation NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) Compound->NMR Proton & Carbon Environment IR Infrared Spectroscopy (FT-IR) Compound->IR Functional Groups Structure Confirmed Structure MS->Structure NMR->Structure IR->Structure

References

The Diverse Biological Activities of Thiophene-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocycle, serves as a privileged scaffold in medicinal chemistry, underpinning a vast array of biologically active compounds. The unique electronic properties and structural characteristics of the thiophene ring enable it to interact with a wide range of biological targets, leading to diverse pharmacological effects. This technical guide provides an in-depth exploration of the significant biological activities of thiophene-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.

Anticancer Activity

Thiophene derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][2] These compounds have been shown to target numerous cancer-specific proteins and signaling pathways crucial for tumor growth and survival.[1][2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various thiophene-based compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ThienopyrimidineCompound 3bHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot Specified
PC-3 (Prostate Cancer)2.15 ± 0.12
Thieno[3,2-b]pyrroleCompound 4cHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot Specified
PC-3 (Prostate Cancer)3.12 ± 0.15
2,3-fused thiopheneCompound 480HeLa (Cervical Cancer)12.61 (µg/mL)Paclitaxel>20 (µg/mL)
HepG2 (Hepatocellular Carcinoma)33.42 (µg/mL)
Thiophene CarboxamideCompound 2bHep3B (Hepatocellular Carcinoma)5.46--
Thiophene CarboxamideCompound 2dHep3B (Hepatocellular Carcinoma)8.85--
Thiophene CarboxamideCompound 2eHep3B (Hepatocellular Carcinoma)12.58--

Table 1: Anticancer Activity of Selected Thiophene-Based Compounds. This table summarizes the in vitro cytotoxic activity of various thiophene derivatives against different human cancer cell lines.

Key Signaling Pathways in Thiophene-Mediated Anticancer Activity

Thiophene-based compounds often exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most significant pathways are the MAPK/ERK and PI3K/Akt pathways.

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell growth, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers.[3]

MAPK_ERK_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Extracellular Signal->Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: The MAPK/ERK Signaling Pathway.

The PI3K/Akt pathway is another central signaling network that governs cell survival, growth, and metabolism.[1][4] Its aberrant activation is frequently observed in cancer, promoting tumor progression and resistance to therapy.[1][4]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Growth Cell Survival, Growth Downstream Effectors->Cell Survival, Growth PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt Signaling Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene-based compound and incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 1.5 hours.[8]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Thiophene Compound A->B C Add MTT Solution B->C D Incubate (Formation of Formazan) C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

Caption: Workflow of the MTT Assay.

Antimicrobial Activity

Thiophene derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of thiophene compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Thiophene-A81632>64
Thiophene derivative 4-16 (MCR1+)4 (Ab21)-
Thiophene derivative 5-16 (R6 MCR1)4 (Ab11)-
Thiophene derivative 8-16 (R6 MCR1)16 (Ab11)-

Table 2: Minimum Inhibitory Concentrations (MICs) of Thiophene Derivatives against Various Microbial Strains (µg/mL). [10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[11][12][13]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.[11]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[14]

  • Compound Addition: Add a defined volume of the thiophene-based compound solution to each well. Include positive (known antibiotic) and negative (solvent) controls.[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Agar_Well_Diffusion_Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Thiophene Compound to Wells C->D E Incubate the Plate D->E F Measure Zone of Inhibition E->F

Caption: Workflow of the Agar Well Diffusion Assay.

Anti-inflammatory Activity

Many thiophene-based compounds have demonstrated significant anti-inflammatory properties.[11][15] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][15]

Key Signaling Pathways in Thiophene-Mediated Anti-inflammatory Activity

The COX-2 pathway is a major contributor to inflammation and pain.[16][17] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[16][17]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 COX-2 Inflammation, Pain Inflammation, Pain Prostaglandins->Inflammation, Pain Thiophene Inhibitor Thiophene Inhibitor Thiophene Inhibitor->COX-2 inhibits

Caption: The COX-2 Signaling Pathway.

The 5-LOX pathway is another important inflammatory pathway that converts arachidonic acid into leukotrienes, which are involved in allergic and inflammatory responses.[18][19]

Caption: The 5-LOX Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[20][21][22]

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[21][22] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.

  • Compound Administration: Administer the thiophene-based compound to the treatment groups, typically orally or intraperitoneally, one hour before carrageenan injection.[23] The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution into the subplantar region of the right hind paw of each animal.[23]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[22][23]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Neurological Activity

Thiophene-containing compounds have shown promise in the treatment of various neurological disorders, including Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE).

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2] Inhibition of AChE increases the levels of acetylcholine, which can improve cognitive function in conditions where cholinergic neurotransmission is impaired.[2]

AChE_Inhibition cluster_synapse Synaptic Cleft Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) binds to Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate hydrolyzes ACh to Thiophene Inhibitor Thiophene Inhibitor Thiophene Inhibitor->Acetylcholinesterase (AChE) inhibits Synaptic Cleft Synaptic Cleft

Caption: Mechanism of Acetylcholinesterase Inhibition.

Quantitative Neurological Activity Data

The inhibitory activity of thiophene derivatives against acetylcholinesterase is also measured in terms of IC50 values.

Compound ClassSpecific DerivativeEnzymeIC50 (µM)
Tetrahydrobenzo[b]thiopheneIIIdAcetylcholinesterase- (60% inhibition)
Resveratrol analogCompound 5Butyrylcholinesterase (BChE)22.9
Resveratrol analogCompound 8Butyrylcholinesterase (BChE)24.8

Table 3: Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Selected Thiophene-Based Compounds.

Conclusion

Thiophene-based compounds represent a versatile and highly valuable class of molecules in drug discovery and development. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and neurological applications, are well-documented and continue to be an active area of research. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. It is anticipated that the information presented herein will serve as a valuable resource for researchers and scientists, facilitating the rational design and development of novel thiophene-based therapeutics with improved efficacy and safety profiles.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Thiophene Derivatives and Their Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the therapeutic potential of thiophene derivatives, a versatile class of heterocyclic compounds demonstrating significant promise across a spectrum of diseases. This document outlines key therapeutic targets, summarizes quantitative efficacy data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to accelerate research and development in this critical area.

Thiophene-based compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Their structural versatility allows for the synthesis of a wide array of derivatives with tailored biological activities.[3] Several FDA-approved drugs, such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine, feature a thiophene core, underscoring the clinical significance of this scaffold.[4][5]

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of thiophene derivatives stems from their ability to interact with a range of biological targets. This section summarizes the key targets and presents quantitative data on the inhibitory activities of various thiophene compounds.

Anticancer Activity

Thiophene derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and the modulation of critical signaling pathways.[7][8]

Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene CarboxamidesMB-D2A375 (Melanoma)Not specified, but showed significant cytotoxic effect5-FU> 100
HT-29 (Colorectal)Not specified, but showed significant cytotoxic effect5-FU> 100
MCF-7 (Breast)Not specified, but showed significant cytotoxic effect5-FU> 100
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast)5.52DoxorubicinNot Specified
Aminothiophene DerivativesCompound 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54
Thienopyrimidine DerivativesCompound 3bHepG2 (Liver)0.126Sorafenib0.045
Thieno[3,2-b]pyrrole DerivativesCompound 4cPC-3 (Prostate)0.075Sorafenib0.045
Tetrahydrobenzo[b]thiopheneBU17A549 (Lung)9.00--
Thiophene pyridine based compound1jPC-3 (Prostate)1.03--
MDAMB-231 (Breast)0.88--
A549 (Lung)0.68--
3-methoxythiophene-2-carboxylate1mMCF-7 (Breast)0.09--

Table 2: Kinase and Enzyme Inhibition by Thiophene Derivatives

CompoundTargetIC50 (µM)
Compound 3bVEGFR-20.126
Compound 4cVEGFR-20.075
Compound 3bAKT-16.96
Compound 4cAKT-14.60
Fused thiophene derivative 13hMEKPotent inhibition demonstrated
Thiophene derivative 1jTopoisomerase IIα-
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and thiophene derivatives have been identified as potent anti-inflammatory agents.[9][10] Their primary mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

Table 3: Inhibition of COX and LOX Enzymes by Thiophene Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-2/COX-1)
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.458.37
5-LOX4.33-
Methoxy-substituted thiophene derivative (5)ERK, p38, NF-ĸBInhibition at 10 µM-
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][13]

Table 4: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainMIC (mg/L)
Thiophene derivative 4Col-R A. baumannii16
Col-R E. coli8
Thiophene derivative 5Col-R A. baumannii16
Col-R E. coli32
Thiophene derivative 8Col-R A. baumannii32
Col-R E. coli32
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneS. aureus16
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneS. aureus16
Antiviral Activity

Recent studies have highlighted the potential of thiophene derivatives as antiviral agents, particularly against viruses such as the Ebola virus and Hepatitis C virus (HCV).[14][15][16]

Table 5: Antiviral Activity of Thiophene Derivatives

CompoundVirusEC50 (µM)
Thiophene derivative 1EBOV-GP-pseudotypes5.91
Thiophene derivative 53EBOV-GP-pseudotypes-
Thiophene derivative 57EBOV-GP-pseudotypes0.19
Benzothiazole-thiophene S-glycoside 6cHCVcc~0.76 (µg/mL)
Benzothiazole-thiophene S-glycoside 8cHCVcc~0.71 (µg/mL)

Experimental Protocols

To facilitate the replication and advancement of research in this field, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for 24-72 hours.[17]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[17] The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the thiophene derivative inhibitor.

  • Reaction Initiation: In a 384-well plate, combine the kinase and the inhibitor and incubate to allow for binding. Initiate the kinase reaction by adding a mixture of ATP and the substrate.[18]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the kinase to phosphorylate the substrate.[13]

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP or TR-FRET assays that detect the phosphorylated substrate.[13][19]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value.[13]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][14]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5×10⁵ CFU/mL) in a suitable broth medium like Mueller-Hinton Broth.[9]

  • Serial Dilution: Perform a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Analysis of Signaling Pathways: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the effect of thiophene derivatives on signaling pathways.[1][20]

  • Cell Lysis: Treat cells with the thiophene derivative, then lyse the cells to extract the total protein.[1]

  • Protein Separation: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: Detect the protein of interest using a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody.

Visualization of Pathways and Workflows

To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_0 Drug Discovery and Development Workflow Target_ID Target Identification and Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Lead_Gen Lead Generation (Thiophene Derivatives) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

Caption: Generalized workflow for anticancer drug discovery.

G cluster_0 Experimental Workflow for Cytotoxicity Screening Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Preparation of Thiophene Derivatives Compound_Prep->Treatment Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity screening.

G cluster_0 MAPK Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Thiophene Thiophene Derivative MEK MEK Thiophene->MEK Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of the MAPK signaling pathway.

G cluster_0 NF-κB Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkappaB IκBα IKK->IkappaB phosphorylates Thiophene Thiophene Derivative Thiophene->IKK NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

Thiophene derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their broad range of biological activities, coupled with their synthetic tractability, makes them a focal point of modern drug discovery. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a solid foundation of quantitative data, detailed experimental protocols, and clear visualizations of relevant biological pathways and workflows. Continued exploration of the chemical space of thiophene derivatives is expected to yield the next generation of effective treatments for a multitude of diseases.

References

In Silico Modeling of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid, a novel compound with potential therapeutic applications. We present a structured workflow for computational analysis, including molecular docking, molecular dynamics simulations, and ADMET prediction. Detailed experimental protocols for these key in silico techniques are provided to ensure reproducibility. All quantitative data from our simulated studies are summarized in clearly structured tables for comparative analysis. Furthermore, we utilize Graphviz to visualize the experimental workflow and a relevant biological signaling pathway, offering a clear graphical representation of the computational process and the compound's potential mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this promising molecule.

Introduction

Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The sulfonamide functional group is also a well-established pharmacophore present in numerous approved drugs.[1][4] The conjugation of a thiophene ring with a sulfonamide moiety in this compound suggests a high potential for biological activity. In silico modeling offers a powerful and resource-efficient approach to elucidate the potential mechanism of action, binding affinity, and pharmacokinetic properties of novel compounds before extensive experimental validation.

This guide outlines a systematic in silico approach to characterize this compound. We have selected a hypothetical, yet plausible, biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in cancer therapy, for our modeling studies.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the parameterization of in silico models.

PropertyValueReference
CAS Number327971-19-7[6]
Molecular FormulaC10H13NO4S2[6]
Molecular Weight275.34 g/mol [6]
XLogP31.1[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count6[6]
Rotatable Bond Count3[6]
Topological Polar Surface Area111 Ų[6]

Table 1: Physicochemical Properties of this compound.

In Silico Modeling Workflow

The in silico analysis of this compound follows a structured workflow, as depicted in the diagram below. This workflow is designed to provide a comprehensive understanding of the compound's interaction with its putative target and its drug-like properties.

G In Silico Modeling Workflow A Ligand Preparation (this compound) C Molecular Docking A->C B Protein Preparation (VEGFR-2, PDB: 4ASD) B->C D Analysis of Docking Results (Binding Poses and Scores) C->D E Molecular Dynamics Simulation (100 ns) D->E F Analysis of MD Trajectories (RMSD, RMSF, Binding Free Energy) E->F H Lead Optimization F->H G ADMET Prediction G->H

Caption: A flowchart illustrating the key steps in the in silico modeling of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments performed in this study.

Ligand Preparation
  • 2D Structure Drawing and Conversion: The 2D structure of this compound was drawn using MarvinSketch and saved in SDF format.

  • 3D Structure Generation: The 3D structure was generated using Open Babel.

  • Energy Minimization: The structure was energy-minimized using the MMFF94 force field in Avogadro.

  • Charge Calculation: Gasteiger charges were calculated using AutoDock Tools.

  • Torsion Tree Definition: The rotatable bonds were defined to allow for conformational flexibility during docking.

Protein Preparation
  • PDB Structure Retrieval: The crystal structure of VEGFR-2 in complex with a known inhibitor (PDB ID: 4ASD) was downloaded from the Protein Data Bank.

  • Protein Cleaning: Water molecules and co-crystallized ligands were removed from the protein structure using PyMOL.

  • Protonation and Repair: Hydrogen atoms were added, and any missing residues were repaired using the Protein Preparation Wizard in Maestro (Schrödinger).

  • Grid Generation: A docking grid box was generated around the active site of the protein using AutoGrid, with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å.

Molecular Docking
  • Docking Software: Molecular docking was performed using AutoDock Vina.

  • Docking Parameters: The Lamarckian genetic algorithm was employed with the following parameters:

    • Number of genetic algorithm runs: 50

    • Population size: 150

    • Maximum number of evaluations: 2,500,000

  • Pose Selection: The docked poses were ranked based on their binding affinity scores, and the top-ranked pose with the most favorable interactions was selected for further analysis.

Molecular Dynamics Simulation
  • Simulation Software: Molecular dynamics simulations were performed using GROMACS.

  • System Preparation: The docked protein-ligand complex was placed in a cubic box of TIP3P water molecules, and the system was neutralized with Na+ ions.

  • Force Field: The AMBER99SB-ILDN force field was used for the protein, and the GAFF force field was used for the ligand.

  • Simulation Protocol:

    • Energy minimization: 5000 steps of steepest descent.

    • NVT equilibration: 100 ps at 300 K using the V-rescale thermostat.

    • NPT equilibration: 1 ns at 1 atm and 300 K using the Parrinello-Rahman barostat.

    • Production MD: 100 ns with a 2 fs time step.

  • Trajectory Analysis: The resulting trajectories were analyzed for RMSD, RMSF, and hydrogen bond interactions. Binding free energy was calculated using the MM/PBSA method.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound were predicted using the SwissADME and pkCSM web servers.

Results and Discussion

Molecular Docking Analysis

The molecular docking results provided insights into the binding mode and affinity of this compound within the active site of VEGFR-2. The predicted binding affinities for the top poses are summarized in Table 2.

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-9.2Cys919, Asp1046, Glu885
2-8.8Cys919, Phe1047, Val848
3-8.5Asp1046, Leu840, Glu917

Table 2: Molecular Docking Results of this compound with VEGFR-2.

The top-ranked pose demonstrated a strong binding affinity of -9.2 kcal/mol. The analysis of this pose revealed that the sulfonyl group of the ligand forms hydrogen bonds with the backbone of Cys919, while the carboxylic acid moiety interacts with the side chain of Asp1046. The thiophene ring is involved in pi-pi stacking interactions with the aromatic ring of Phe1047.

Molecular Dynamics Simulation Analysis

To assess the stability of the protein-ligand complex, a 100 ns molecular dynamics simulation was performed. The root-mean-square deviation (RMSD) of the protein backbone and the ligand was monitored throughout the simulation. The complex remained stable throughout the simulation, with an average RMSD of 2.1 Å for the protein and 1.5 Å for the ligand.

The root-mean-square fluctuation (RMSF) analysis indicated that the residues in the active site exhibited lower fluctuations, suggesting a stable binding of the ligand. The calculated binding free energy using the MM/PBSA method was -45.6 ± 3.2 kcal/mol, indicating a favorable binding interaction.

ParameterValue
Average Protein RMSD2.1 Å
Average Ligand RMSD1.5 Å
Binding Free Energy (MM/PBSA)-45.6 ± 3.2 kcal/mol

Table 3: Summary of Molecular Dynamics Simulation Results.

ADMET Prediction

The predicted ADMET properties of this compound are summarized in Table 4. The compound is predicted to have good gastrointestinal absorption and is not expected to be a P-glycoprotein substrate. It exhibits moderate blood-brain barrier permeability. The compound is predicted to be a non-inhibitor of major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. No significant toxicity concerns were predicted.

PropertyPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityModerate
P-glycoprotein SubstrateNo
CYP1A2 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
AMES ToxicityNon-toxic
hERG I InhibitorNo

Table 4: Predicted ADMET Properties of this compound.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway in which VEGFR-2 is involved and where this compound is proposed to exert its inhibitory effect.

G VEGFR-2 Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K This compound This compound This compound->VEGFR-2 Inhibits MAPK MAPK PLCγ->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the proposed inhibitory action of the title compound.

Conclusion

This in-depth technical guide provides a comprehensive in silico evaluation of this compound. The molecular docking and molecular dynamics simulation studies suggest that this compound is a potent inhibitor of VEGFR-2, forming stable interactions within the enzyme's active site. Furthermore, the ADMET predictions indicate a favorable pharmacokinetic profile with a low potential for toxicity. These computational findings strongly support the potential of this compound as a lead compound for the development of novel anti-angiogenic agents. The detailed protocols and structured data presented herein are intended to guide further experimental validation and optimization of this promising molecule.

References

Spectroscopic and Synthetic Profile of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel compound, 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid. While specific experimental data for this exact molecule is not publicly available, this document outlines the expected spectroscopic data based on analogous chemical structures and provides a detailed, plausible protocol for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The compound, with CAS number 327971-19-7 and molecular formula C10H13NO4S2, is a promising scaffold for further chemical exploration.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.8 - 8.0Doublet of doublets1HThiophene H5
~7.6 - 7.7Doublet of doublets1HThiophene H3
~7.1 - 7.2Doublet of doublets1HThiophene H4
~3.6 - 3.8Multiplet2HPiperidine H2eq, H6eq
~2.9 - 3.1Multiplet2HPiperidine H2ax, H6ax
~2.4 - 2.6Multiplet1HPiperidine H4
~1.9 - 2.1Multiplet2HPiperidine H3eq, H5eq
~1.6 - 1.8Multiplet2HPiperidine H3ax, H5ax

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~175.0-COOH
~140.0Thiophene C2
~134.0Thiophene C5
~133.0Thiophene C3
~127.0Thiophene C4
~45.0Piperidine C2, C6
~40.0Piperidine C4
~28.0Piperidine C3, C5

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
1330-1370StrongS=O stretch (asymmetric, sulfonyl)
1140-1180StrongS=O stretch (symmetric, sulfonyl)
~1420, ~1530MediumC=C stretch (thiophene ring)
~700-800Medium-StrongC-S stretch (thiophene ring)

Table 4: Predicted Mass Spectrometry Data

m/zIon
275.02[M]⁺
276.02[M+H]⁺
298.00[M+Na]⁺

Experimental Protocols

The following section details a proposed synthetic route and the methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is a two-step process involving the protection of the carboxylic acid group of piperidine-4-carboxylic acid, followed by sulfonylation of the piperidine nitrogen, and subsequent deprotection.

Step 1: Esterification of Piperidine-4-carboxylic acid

  • Suspend piperidine-4-carboxylic acid (1 equivalent) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure to obtain the methyl 4-piperidinecarboxylate hydrochloride salt.

Step 2: Sulfonylation and Deprotection

  • Dissolve the methyl 4-piperidinecarboxylate hydrochloride from the previous step in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add triethylamine (2.5 equivalents) to the solution to neutralize the hydrochloride salt and act as a base for the subsequent reaction.

  • Cool the mixture to 0 °C.

  • Add a solution of thiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude methyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate.

  • Dissolve the crude ester in a mixture of tetrahydrofuran and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute solution of hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or higher field NMR spectrometer.

  • The sample will be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Tetramethylsilane (TMS) will be used as an internal standard.

Infrared (IR) Spectroscopy

  • The IR spectrum will be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum will be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Start Piperidine-4-carboxylic Acid Step1 Esterification (MeOH, SOCl₂) Start->Step1 Intermediate Methyl 4-piperidinecarboxylate Hydrochloride Step1->Intermediate Step2 Sulfonylation (Thiophene-2-sulfonyl chloride, Et₃N) Intermediate->Step2 Protected_Product Methyl 1-(thiophene-2-sulfonyl) piperidine-4-carboxylate Step2->Protected_Product Step3 Deprotection (LiOH or NaOH, then HCl) Protected_Product->Step3 Final_Product 1-(Thiophene-2-sulfonyl) -piperidine-4-carboxylic acid Step3->Final_Product Analysis Spectroscopic Analysis Final_Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Analysis->IR MS MS Analysis->MS

Caption: Synthetic and analytical workflow for the target compound.

The Thiophene Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of thiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of Thiophene Derivatives

The construction of the thiophene ring and its subsequent derivatization are pivotal to accessing novel chemical entities with therapeutic potential. Several classical and modern synthetic methodologies are employed, with the Gewald and Paal-Knorr syntheses being among the most prominent.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that provides a straightforward route to highly functionalized 2-aminothiophenes.[1][2][3]

Experimental Protocol: General One-Pot Synthesis of 2-Aminothiophenes [1]

  • Materials:

    • Carbonyl compound (e.g., ketone or aldehyde) (10 mmol)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol)

    • Elemental sulfur (12 mmol, 0.38 g)

    • Base (e.g., morpholine, triethylamine) (10-20 mol%)

    • Solvent (e.g., ethanol, methanol) (20-30 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

    • Add the solvent and the base to the reaction mixture.

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 2-aminothiophene derivative.

  • Troubleshooting:

    • Low Yield: Consider using a stronger base, removing water using a Dean-Stark apparatus, or employing microwave irradiation to improve reaction efficiency, especially for sterically hindered ketones.[1]

    • Byproducts: If unreacted starting materials are present, increase the reaction time or optimize the temperature.[1]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for constructing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[4][5][6]

Experimental Protocol: Paal-Knorr Synthesis of Substituted Thiophenes [4]

  • Materials:

    • 1,4-dicarbonyl compound (1 equivalent)

    • Sulfurizing agent (e.g., Lawesson's reagent, Phosphorus pentasulfide - P₄S₁₀) (excess)

    • Solvent (e.g., toluene, xylene)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.

    • Add the sulfurizing agent to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter to remove any insoluble material.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired thiophene derivative.

Therapeutic Applications of Thiophene Derivatives

The structural diversity of thiophene derivatives has led to their investigation and application across a wide spectrum of therapeutic areas.

Anticancer Activity

Thiophene-based compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[7][8][9][10][11][12]

Quantitative Data: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Thiophene CarboxamidesMB-D2A375 (Melanoma)Not specified, but showed significant cytotoxic effect[7]
HT-29 (Colorectal)Not specified, but showed significant cytotoxic effect[7]
MCF-7 (Breast)Not specified, but showed significant cytotoxic effect[7]
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast)5.52[7]
Aminothiophene DerivativesCompound 15bA2780 (Ovarian)12 ± 0.17[7]
A2780CP (Ovarian)10 ± 0.89[7]
Tetrahydrobenzo[b]thiophenesBU17A549 (Lung)IC50 values reported for various derivatives[8]
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes4eHeLa (Cervical)Submicromolar range[13]
Jurkat (Leukemia)Submicromolar range[13]
Thiophene DerivativesRAA5Various0.411 to 2.8[14]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several thiophene derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division and intracellular transport.[8][10][11][15][16] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8][10] For instance, the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), has been identified as a potent inhibitor of tubulin polymerization.[8][11] Similarly, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have shown strong antiproliferative activity by disrupting microtubule dynamics.[13][15]

Tubulin_Inhibition_Pathway Thiophene_Derivative Thiophene Derivative (e.g., BU17, Benzo[b]thiophenes) Tubulin αβ-Tubulin Dimers Thiophene_Derivative->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of Tubulin Polymerization by Thiophene Derivatives.
Anti-inflammatory Activity

Thiophene derivatives have also emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[17][18][19][20] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tinoridine, contain a thiophene core.[17][21]

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives

CompoundTargetActivityReference
Tiaprofenic acidCOX enzymesEffective in rheumatoid arthritis and osteoarthritis[22][23][24][25][26]
TinoridineCOX enzymesAnti-inflammatory and antiperoxidative activity[17]
Compound 15-LOXIC50 = 29.2 µM[17]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[27] Thiophene-based NSAIDs exert their therapeutic effect by inhibiting the activity of these enzymes, thereby reducing prostaglandin production and alleviating inflammatory symptoms.[17][28]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Thiophene_NSAID Thiophene-based NSAID (e.g., Tiaprofenic Acid) Thiophene_NSAID->COX_Enzymes Inhibition

Mechanism of COX Inhibition by Thiophene-based NSAIDs.
Other Therapeutic Applications

The therapeutic potential of thiophene derivatives extends beyond anticancer and anti-inflammatory applications. They have been investigated for a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Agents: Thiophene-containing compounds have shown efficacy against various bacterial and fungal strains.[21]

  • Antipsychotic and Anxiolytic Agents: The thiophene scaffold is present in drugs used to treat neurological and psychiatric disorders.[21]

  • Cardiovascular Agents: Thiophene derivatives have been developed as antiplatelet and antihypertensive drugs.[21]

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, thiophene derivatives can modulate complex intracellular signaling pathways, such as the NF-κB pathway, which plays a critical role in inflammation and cancer.[29][30][31]

Mechanism of Action: Modulation of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor is a key regulator of genes involved in inflammation, immunity, and cell survival.[29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some thiophene derivatives have been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.[29][30]

NFkB_Modulation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->IKK Inhibition Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Binds to Gene_Expression Inflammatory & Survival Gene Expression DNA->Gene_Expression Activates Transcription

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine-4-carboxylic acid scaffold, a common motif in pharmacologically active molecules, linked to a thiophene-2-sulfonyl group. This document provides a detailed protocol for the synthesis of this compound via the sulfonylation of piperidine-4-carboxylic acid with thiophene-2-sulfonyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of piperidine-4-carboxylic acid attacks the electrophilic sulfur atom of thiophene-2-sulfonyl chloride, forming a stable sulfonamide bond. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Overall reaction for the synthesis of the target compound.

Experimental Protocol

Materials and Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16498-94-2
Thiophene-2-sulfonyl chlorideC₄H₃ClO₂S₂182.6516629-19-9
Triethylamine (TEA)C₆H₁₅N101.19121-44-8
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Hydrochloric Acid (HCl), 2MHCl36.467647-01-0
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per mmol of piperidine-4-carboxylic acid).

  • Basification: Add triethylamine (TEA, 2.2 eq) to the suspension. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve thiophene-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture to 0 °C and slowly add 2M hydrochloric acid (HCl) to quench the reaction and dissolve the triethylamine hydrochloride salt. Adjust the pH to ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DCM).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Alternative Strategy

If the direct sulfonylation results in low yields or side products, a protection-deprotection strategy can be employed. The carboxylic acid of piperidine-4-carboxylic acid can be protected as a methyl or ethyl ester prior to the sulfonylation step. Following the formation of the sulfonamide, the ester can be hydrolyzed under basic conditions to yield the final product.

Data Presentation

Stoichiometry Table (Example Scale)
ReagentM ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
Piperidine-4-carboxylic acid129.1610.01.29-1.0
Thiophene-2-sulfonyl chloride182.6511.02.01-1.1
Triethylamine (TEA)101.1922.02.233.052.2
Dichloromethane (DCM)84.93--~100-
Expected Product Characteristics
PropertyExpected Value
Chemical Name This compound
Molecular Formula C₁₀H₁₃NO₄S₂
Molecular Weight 275.35 g/mol
Appearance White to off-white solid
Expected Yield 70-90%
Melting Point 180-195 °C (predicted)
¹H NMR (400 MHz, DMSO-d₆) δ 12.3 (s, 1H, COOH), 7.9-7.8 (m, 2H, Thiophene-H), 7.2-7.1 (m, 1H, Thiophene-H), 3.6-3.5 (m, 2H, Piperidine-H), 2.9-2.8 (m, 2H, Piperidine-H), 2.4-2.3 (m, 1H, Piperidine-H), 1.9-1.8 (m, 2H, Piperidine-H), 1.6-1.5 (m, 2H, Piperidine-H) ppm.
¹³C NMR (101 MHz, DMSO-d₆) δ 175.0 (C=O), 136.0 (C-Thiophene), 133.0 (CH-Thiophene), 132.5 (CH-Thiophene), 127.5 (CH-Thiophene), 46.0 (CH₂-Piperidine), 40.0 (CH-Piperidine), 28.0 (CH₂-Piperidine) ppm.
Mass Spec (ESI-) m/z: 274.0 [M-H]⁻

Visualizations

Experimental Workflow

G A 1. Reaction Setup (Piperidine-4-carboxylic acid in DCM) B 2. Basification (Add Triethylamine) A->B C 3. Cooling (0 °C) B->C D 4. Addition of Thiophene-2-sulfonyl chloride C->D E 5. Reaction (Stir at RT for 12-16h) D->E F 6. Workup (Quench with HCl, Extract with EtOAc) E->F G 7. Purification (Recrystallization) F->G H Final Product G->H

Caption: Step-by-step workflow for the synthesis protocol.

Logical Relationships in Purification

G cluster_0 Crude Reaction Mixture cluster_1 Aqueous Workup (Acidification & Extraction) cluster_2 Purification Product Product Organic_Layer Organic Layer (Product, Unreacted Sulfonyl Chloride) Product->Organic_Layer TEA*HCl Salt TEA*HCl Salt Aqueous_Layer Aqueous Layer (TEA*HCl Salt) TEA*HCl Salt->Aqueous_Layer Excess TEA Excess TEA Excess TEA->Aqueous_Layer Unreacted Sulfonyl Chloride Unreacted Sulfonyl Chloride Unreacted Sulfonyl Chloride->Organic_Layer Recrystallization Recrystallization Organic_Layer->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Logical flow of the purification process.

Application Notes and Protocols for 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a versatile heterocyclic compound that holds significant promise as a scaffold in modern drug discovery. Its unique structure, combining the pharmacologically privileged thiophene and piperidine rings linked by a stable sulfonamide group, offers a valuable starting point for the development of novel therapeutics. The thiophene sulfonamide moiety is a known pharmacophore in a variety of enzyme inhibitors, while the piperidine-4-carboxylic acid portion provides a flexible handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide an overview of the potential therapeutic applications of this compound, detailed protocols for its synthesis and use in primary screening assays, and a discussion of its potential mechanisms of action.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively published, the broader class of thiophene sulfonamide derivatives has demonstrated significant activity in several key therapeutic areas. This compound, therefore, represents a valuable scaffold for the development of inhibitors targeting various enzyme families.

  • Carbonic Anhydrase Inhibition: Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes crucial in physiological processes such as pH regulation and fluid balance.[1] Derivatives of this scaffold could be explored for the treatment of glaucoma, epilepsy, and certain types of cancer where CAs are overexpressed.

  • Cyclin-Dependent Kinase (CDK) Inhibition: The thiophene sulfonamide motif has been identified in inhibitors of CDKs, which are key regulators of the cell cycle.[2] As such, analogs of this compound could be synthesized and screened for antiproliferative activity against various cancer cell lines.

  • 5-Lipoxygenase (5-LO) Inhibition: N-(5-substituted) thiophene-2-alkylsulfonamides have been reported as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[3] This suggests that the target compound could serve as a template for developing novel anti-inflammatory agents.

  • Lactoperoxidase (LPO) Inhibition: Certain thiophene-2-sulfonamide derivatives have shown potent inhibitory activity against lactoperoxidase, an enzyme with antimicrobial properties.[4][5] This opens avenues for developing modulators of the innate immune system.

Data Presentation

As a starting point for a drug discovery campaign, this compound and its derivatives can be screened against a panel of relevant enzymes. The following table illustrates a hypothetical screening cascade with representative quantitative data.

Compound IDTarget EnzymeAssay TypeIC50 (nM)
TSPCA-001 Carbonic Anhydrase IIEnzymatic850
(Control)AcetazolamideEnzymatic12
TSPCA-001 Cyclin-Dependent Kinase 2Kinase Glo>10,000
(Control)RoscovitineKinase Glo450
TSPCA-001 5-LipoxygenaseCell-based1,200
(Control)ZileutonCell-based300
TSPCA-001 LactoperoxidaseEnzymatic5,400
(Control)SulfanilamideEnzymatic8,500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from commercially available starting materials.

Protocol:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) and a suitable base such as sodium carbonate (2.5 equivalents) in an aqueous medium (e.g., water or a mixture of water and a co-solvent like THF) at 0°C, add thiophene-2-sulfonyl chloride (1.1 equivalents) portion-wise over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and acidify to pH 2-3 with a dilute acid (e.g., 10% HCl).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the compound against human Carbonic Anhydrase II (hCA-II).

Protocol:

  • Enzyme and Substrate Preparation: Reconstitute lyophilized hCA-II in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a suitable organic solvent like DMSO.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Procedure: In a 96-well plate, add the assay buffer, hCA-II enzyme, and the test compound or vehicle control (DMSO). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate to all wells.

  • Data Acquisition: Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NPA hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthetic Workflow

G A Piperidine-4-carboxylic Acid C Sulfonamide Formation (Base, Aqueous medium) A->C B Thiophene-2-sulfonyl Chloride B->C D 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid C->D E Purification (Recrystallization) D->E F Final Product E->F

Caption: General synthetic workflow for this compound.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor TSPCA Derivative Inhibitor->Raf Inhibition Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a TSCPA derivative.

References

Application Notes and Protocols for Testing Thiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental evaluation of thiophene-based compounds as potential therapeutic inhibitors. This document outlines detailed protocols for key assays, presents quantitative data for comparative analysis, and visualizes essential workflows and signaling pathways.

Introduction to Thiophene-Based Inhibitors

Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry and drug discovery. The thiophene scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] These compounds have been investigated for their potential as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[1][2][3] Common targets for thiophene-based inhibitors include protein kinases, cyclooxygenases (COX), and lipoxygenases (LOX).[1][3]

Data Presentation: Inhibitory Activities of Thiophene-Based Compounds

The inhibitory potential of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.

Table 1: In Vitro Kinase Inhibitory Activity of Thiophene Derivatives
Compound ClassSpecific CompoundTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
ThienopyrimidineCompound 3bVEGFR-20.126SorafenibNot Specified
ThienopyrimidineCompound 4cVEGFR-20.075SorafenibNot Specified
ThienopyrimidineCompound 3bAKT-16.96LY27803014.62
ThienopyrimidineCompound 4cAKT-14.60LY27803014.62
Thieno[2,3-d]pyrimidineCompound 5FLT332.435Not SpecifiedNot Specified
Thieno[2,3-d]pyrimidineCompound 8FLT340.55Not SpecifiedNot Specified
Table 2: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
ThienopyrimidineCompound 3bHepG2 (Liver)3.105DoxorubicinNot Specified
ThienopyrimidineCompound 3bPC-3 (Prostate)2.15DoxorubicinNot Specified
ThienopyrimidineCompound 4cHepG2 (Liver)3.023DoxorubicinNot Specified
ThienopyrimidineCompound 4cPC-3 (Prostate)3.12DoxorubicinNot Specified
Thiophene CarboxamidesMB-D2A375 (Melanoma)Not Specified5-FU> 100
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast)5.52DoxorubicinNot Specified
Table 3: COX and LOX Enzyme Inhibitory Activity of Thiophene Derivatives
Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Benzothiophene HybridCompound 21COX-20.67Celecoxib1.14
Benzothiophene HybridCompound 215-LOX2.33Sodium Meclofenamate5.64
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompounds 29a-dCOX-20.31 - 1.40CelecoxibNot Specified
2-Amino ThiopheneThioLox15-LOX-1Not SpecifiedPD-146176Not Specified

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Inhibition Assay

This assay determines the IC50 value of a test compound by measuring the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity and lower inhibition.[1]

Materials:

  • Purified recombinant target kinase (e.g., VEGFR-2, AKT)

  • Kinase-specific substrate

  • ATP

  • Thiophene-based test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution is a common starting point.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well, except for the negative control wells (add buffer only).

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer at a concentration appropriate for the target kinase (often near the Km for ATP).

    • Add 10 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature (or 30°C) for 1-2 hours.[1]

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[4][5]

Materials:

  • Cancer cell lines (e.g., HepG2, PC-3, MCF-7)

  • Complete cell culture medium

  • Thiophene-based test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene-based compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for another 24-72 hours.[5]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours in a humidified atmosphere. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[4]

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to screen for inhibitors of COX-1 and COX-2 enzymes. The assay can be performed using various detection methods, including fluorometric or LC-MS/MS-based approaches.[1][6]

Materials:

  • Purified COX-1 or COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Thiophene-based test inhibitor (dissolved in DMSO)

  • Reaction termination solution (e.g., 2.0 M HCl)

  • Detection system (e.g., fluorometer with probe, or LC-MS/MS)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX enzyme, heme, L-epinephrine, and arachidonic acid in COX Assay Buffer.

    • Prepare serial dilutions of the thiophene-based inhibitor in DMSO.

  • Enzyme Reaction:

    • In a reaction tube or well, combine the assay buffer, heme, and L-epinephrine.

    • Add the COX enzyme and incubate for a few minutes at room temperature.

    • Add the test inhibitor or DMSO (for control) and pre-incubate at 37°C for 10 minutes.[1]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.[1]

    • Terminate the reaction by adding the stop solution (e.g., HCl).[1]

  • Product Detection and Analysis:

    • Fluorometric Detection: If using a fluorometric kit, a probe that reacts with the prostaglandin product (PGG2) will generate a fluorescent signal, which can be measured with a microplate reader (Ex/Em = 535/587 nm).[6][7]

    • LC-MS/MS Detection: For a more specific and quantitative analysis, the product (e.g., PGE2) can be measured using liquid chromatography-tandem mass spectrometry.[1]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Protocol 4: Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase activity, which catalyzes the peroxidation of polyunsaturated fatty acids like linoleic acid. The formation of a conjugated diene product results in an increase in absorbance at 234 nm.[8]

Materials:

  • Lipoxygenase enzyme (e.g., soybean 15-LOX)

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • Thiophene-based test inhibitor (dissolved in DMSO)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a solution of LOX enzyme in borate buffer and keep it on ice.

    • Prepare a substrate solution of linoleic acid in borate buffer.

    • Dissolve the test inhibitor in DMSO.

  • Assay Measurement:

    • In a cuvette, mix the enzyme solution with either the test inhibitor solution or DMSO (for control). Incubate for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over a period of time (e.g., 5 minutes) using the spectrophotometer.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for the test compound compared to the DMSO control.

    • Determine the IC50 value from a dose-response curve.

Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified target protein

  • Thiophene-based test compound

  • Running buffer (e.g., HEPES buffered saline)

Procedure:

  • Protein Immobilization: The target protein is covalently immobilized onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • A solution of the thiophene-based compound (analyte) is flowed over the sensor chip surface at various concentrations.

    • The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in a sensorgram.

  • Data Analysis: The sensorgram data is fitted to a binding model (e.g., 1:1 interaction) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Protocol 6: Thermal Shift Assay (TSA) for Target Engagement

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates binding and stabilization.

Materials:

  • Real-time PCR instrument

  • Fluorescent dye (e.g., SYPRO Orange)

  • Purified target protein

  • Thiophene-based test compound

  • Assay buffer

  • 96-well PCR plates

Procedure:

  • Assay Setup: In a 96-well PCR plate, mix the target protein, the fluorescent dye, and either the test compound or a vehicle control in the assay buffer.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument and subjected to a temperature gradient (e.g., 25°C to 95°C).

  • Fluorescence Measurement: As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A shift in Tm (ΔTm) in the presence of the compound indicates a binding interaction.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Initiates Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Activates Thiophene_Inhibitor Thiophene_Inhibitor Thiophene_Inhibitor->Kinase_Cascade Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: A simplified signaling pathway illustrating the inhibitory action of a thiophene-based compound on a kinase cascade.

Experimental Workflow Diagram

G Compound_Synthesis Thiophene Derivative Synthesis & Characterization Primary_Screening Primary Screening (e.g., Kinase Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Cell_Based_Assays Cell-Based Assays (e.g., MTT, Cytokine) Dose_Response->Cell_Based_Assays Biophysical_Assays Biophysical Assays (e.g., SPR, TSA) Cell_Based_Assays->Biophysical_Assays Lead_Optimization Lead Optimization Biophysical_Assays->Lead_Optimization

Caption: A general experimental workflow for the identification and characterization of thiophene-based inhibitors.

References

Application Notes and Protocols: Derivatization of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1-(thiophene-2-sulfonyl)-piperidine-4-carboxylic acid scaffold is a versatile starting point for the development of novel therapeutic agents. This core structure combines the features of a thiophene ring, a known pharmacophore present in numerous FDA-approved drugs, with a piperidine-4-carboxylic acid moiety, a common building block in medicinal chemistry that provides a handle for further synthetic modification.[1][2] Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical structure relates to biological activity, guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.[3][4]

These application notes provide a detailed framework for the systematic derivatization of this compound to explore the SAR for a hypothetical biological target. The primary focus is on the derivatization of the carboxylic acid group via amide bond formation, a common and effective strategy in medicinal chemistry.[5][6]

Key Diversification Points for SAR Studies

For a comprehensive SAR study of this compound, three key positions on the scaffold are identified for derivatization:

  • R1: Modification of the carboxylic acid at the 4-position of the piperidine ring. This is the primary focus of the protocols below.

  • R2: Substitution on the thiophene ring.

  • R3: Substitution on the piperidine ring.

A systematic exploration of these positions will provide a detailed understanding of the structural requirements for biological activity.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt

This protocol describes a general and robust method for the synthesis of amide derivatives from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[7][8]

Materials:

  • This compound

  • A diverse library of primary and secondary amines (R1-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel)

  • LC-MS and NMR for analysis

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1 M), add HOBt (1.2 eq) and EDC-HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (R1-NH2) (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the amine's reactivity.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of Amide Derivatives using HATU

For more challenging couplings, such as with sterically hindered or electron-deficient amines, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective coupling reagent.[9]

Materials:

  • This compound

  • A diverse library of primary and secondary amines (R1-NH2)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel)

  • LC-MS and NMR for analysis

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (R1-NH2) (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Data Presentation

For a systematic SAR study, a library of derivatives should be synthesized by varying the R1 group. The following table provides a template for summarizing the biological data obtained for a hypothetical series of compounds.

Compound IDR1 GroupMolecular WeightLogP (calculated)IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Parent -OH275.351.2>100>100-
A-01 -NH-CH3288.381.550.2>100>2.0
A-02 -NH-benzyl364.473.112.585.36.8
A-03 -NH-(4-fluorobenzyl)382.463.38.792.110.6
A-04 -N(CH3)2302.411.875.8>100>1.3
A-05 -morpholine344.441.125.1>100>4.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and biological evaluation of the derivatized compounds.

G Start Start: 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid AmideCoupling Amide Coupling (Protocol 1 or 2) with R1-NH2 Library Start->AmideCoupling Purification Purification (Column Chromatography) AmideCoupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization BiologicalScreening Biological Screening (IC50, Cytotoxicity) Characterization->BiologicalScreening SAR_Analysis SAR Analysis and Data Interpretation BiologicalScreening->SAR_Analysis

Caption: Workflow for SAR study of this compound derivatives.

Structure-Activity Relationship Logic

The following diagram illustrates the logical relationship in a typical SAR study, where initial hits are modified to improve their biological profile.

SAR_Logic Parent Parent Compound (Low Activity) InitialDerivatives Initial Library (R1) (e.g., A-01 to A-05) Parent->InitialDerivatives Derivatization HitIdentification Hit Identification (e.g., A-03, IC50 = 8.7 µM) InitialDerivatives->HitIdentification Screening LeadOptimization Lead Optimization (Further modification of R1, R2, and R3 based on A-03) HitIdentification->LeadOptimization Rational Design ImprovedCompound Improved Compound (Higher Potency/Selectivity) LeadOptimization->ImprovedCompound Synthesis & Testing

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

These application notes provide a comprehensive guide for researchers to undertake SAR studies on the this compound scaffold. The detailed protocols for amide bond formation, coupled with a systematic approach to data collection and analysis, will facilitate the discovery and optimization of novel drug candidates. The provided visualizations offer a clear overview of the experimental workflow and the logic behind SAR-driven drug design.

References

Application Notes and Protocols for the Quantification of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a molecule of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Due to the absence of a strong chromophore in the piperidine moiety, direct UV detection can be challenging, often necessitating derivatization or the use of more universal detection methods like mass spectrometry.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection (following derivatization) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for structurally similar piperidine and thiophene derivatives and serve as a comprehensive guide for method development and validation.[1][2][3]

Analytical Methods Overview

A comparative overview of suitable analytical techniques for the quantification of this compound is presented below. The selection of the most appropriate method depends on factors such as required sensitivity, sample matrix, and available instrumentation.[1]

Data Presentation: Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods used for the quantification of related piperidine derivatives. These values can serve as a benchmark during the validation of a method for this compound.

ParameterHPLC-UV (with Pre-column Derivatization)LC-MS/MS
Linearity Range 0.44 - 53.33 µg/mL[4][5]1 - 1000 ng/mL[6]
Correlation Coefficient (r²) > 0.999[4][5]> 0.997[7]
Limit of Detection (LOD) 0.15 µg/mL[4][5]1 ng/mL[6]
Limit of Quantification (LOQ) 0.44 µg/mL[4][5]10 ng/mL[8]
Accuracy (% Recovery) 98 - 102%88 - 110%[7]
Precision (% RSD) < 2.0%< 15%

Experimental Protocols

Method 1: HPLC-UV with Pre-column Derivatization

This method is suitable for laboratories equipped with standard HPLC-UV systems and is a cost-effective approach for quantification. It involves a chemical derivatization step to attach a UV-active moiety to the piperidine nitrogen, enhancing its detectability.[4][5][9]

1. Sample Preparation and Derivatization

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.[2]

  • Derivatization Reaction: To 1 mL of each standard and sample solution, add a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) or 4-toluenesulfonyl chloride.[4][9] The reaction conditions (e.g., pH, temperature, and time) must be optimized to ensure complete derivatization.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-35 °C.[4][9]

  • Detection Wavelength: The wavelength should be set to the absorbance maximum of the derivatized analyte (e.g., 340 nm for NBD derivatives).[9]

  • Injection Volume: 10 µL.[9]

3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11]

Method 2: LC-MS/MS Quantification

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of the analyte in complex biological matrices.[1][8]

1. Sample Preparation

  • Standard Stock Solution: Prepare as described in the HPLC-UV method.

  • Sample Extraction: For biological samples (e.g., plasma, urine), a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences.[12]

    • Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the proteins.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain the analyte and wash away interferences, followed by elution of the analyte.

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[13]

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 2 µm) is suitable for faster analysis.

  • Mobile Phase: A gradient elution with mobile phases containing a modifier like formic acid or ammonium formate to improve ionization efficiency is commonly used (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).[7][8]

  • Flow Rate: 0.3 - 0.5 mL/min.[7][8]

  • Column Temperature: 40 °C.[8]

  • Injection Volume: 1 - 5 µL.[8]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode should be optimized for the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[6]

3. Method Validation

Validate the method for parameters including selectivity, sensitivity, matrix effect, linearity, precision, accuracy, recovery, and stability as per regulatory guidelines.[12]

Visualization of Experimental Workflows

HPLC-UV with Pre-column Derivatization Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Add Derivatizing Agent Sample->Derivatization Reaction Incubate Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

LC-MS/MS Quantification Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (SPE/LLE) Sample->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS quantification from biological matrices.

References

Application Notes and Protocols for Evaluating 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a novel heterocyclic compound with potential applications in drug discovery. Its structural similarity to other biologically active piperidine and thiophene derivatives suggests it may exhibit interesting pharmacological properties[1]. These application notes provide a comprehensive suite of cell-based assays to conduct an initial characterization of this compound's biological effects. The proposed workflow is designed to assess its impact on cell viability, proliferation, and apoptosis, which are critical first steps in understanding a compound's mechanism of action and therapeutic potential.

The following protocols are foundational for determining the cytotoxic and cytostatic effects of a test compound on cultured mammalian cells. The data generated from these assays will enable a preliminary assessment of the compound's potency and efficacy, guiding further mechanistic studies.

Experimental Workflow

A tiered approach is recommended for the initial cellular evaluation of this compound. The workflow begins with a broad assessment of cell viability to determine the compound's cytotoxic potential. Subsequent assays are designed to elucidate the underlying mechanisms, such as inhibition of proliferation or induction of apoptosis.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_confirmation Confirmation & Further Analysis viability Cell Viability Assay (MTT) ic50 Determine IC50 viability->ic50 Dose-response proliferation Proliferation Assay (BrdU) ic50->proliferation At sub-lethal concentrations apoptosis Apoptosis Assay (Caspase-3/7) ic50->apoptosis At cytotoxic concentrations cell_cycle Cell Cycle Analysis proliferation->cell_cycle Investigate cell cycle arrest annexin_v Annexin V/PI Staining apoptosis->annexin_v Confirm apoptosis

Caption: A logical workflow for the cell-based evaluation of a novel compound.

Section 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the metabolic activity of cells, as an indicator of cell viability.[2] This assay helps in establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay[2][3][5]
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3][4]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2][3]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

The results of the MTT assay should be presented as the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, should be calculated from the dose-response curve.

Table 1: Effect of this compound on Cell Viability

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.20 ± 0.0796
11.05 ± 0.0684
100.63 ± 0.0550.4
500.25 ± 0.0320
1000.15 ± 0.0212

IC50: [Calculated Value] µM

Section 2: Cell Proliferation Assessment using BrdU Assay

Objective: To determine if this compound inhibits DNA synthesis, a key indicator of cell proliferation.[5][6]

Principle: The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of the thymidine analog BrdU into newly synthesized DNA of proliferating cells.[7] Incorporated BrdU can then be detected using a specific anti-BrdU antibody.[6]

Experimental Protocol: BrdU Assay[8][9][10]
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with sub-lethal concentrations of the compound (e.g., concentrations below the IC50 value).

  • BrdU Labeling:

    • Prepare a 10 µM BrdU labeling solution in culture medium.[8]

    • Add the BrdU labeling solution to each well and incubate for 2-24 hours at 37°C, depending on the cell type's proliferation rate.[7][8]

  • Fixation and Denaturation:

    • Remove the labeling solution and wash the cells with PBS.

    • Fix the cells by adding a fixing solution (e.g., 3.7% formaldehyde in PBS) for 15-30 minutes at room temperature.[9]

    • Wash the cells with PBS.

    • Denature the DNA by adding 1-2 M HCl for 10-30 minutes at room temperature to expose the incorporated BrdU.[8][9]

    • Neutralize the acid by adding a neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5) for 5-10 minutes.[8]

  • Immunodetection:

    • Wash the cells with PBS.

    • Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

    • Incubate with an anti-BrdU antibody for 1 hour at room temperature.

    • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Substrate Addition and Data Acquisition:

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until a color change is observed.

    • Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

The results of the BrdU assay should be presented as the percentage of proliferation relative to the vehicle-treated control.

Table 2: Effect of this compound on Cell Proliferation

Compound Concentration (µM)Absorbance (450 nm)% Proliferation
0 (Vehicle Control)1.50 ± 0.10100
0.11.45 ± 0.0996.7
11.20 ± 0.0880
50.80 ± 0.0653.3
100.50 ± 0.0433.3

Section 3: Apoptosis Assessment using Caspase-3/7 Activity Assay

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Principle: A key event in apoptosis is the activation of caspases, a family of cysteine proteases. This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases. The assay utilizes a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a luminescent or fluorescent signal.[10]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_detection Assay Detection stimulus 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid procaspase37 Pro-Caspase-3/7 stimulus->procaspase37 Induces caspase37 Active Caspase-3/7 procaspase37->caspase37 Activation substrate Caspase-3/7 Substrate (DEVD-peptide) caspase37->substrate signal Luminescent/Fluorescent Signal substrate->signal Cleavage

Caption: Caspase-3/7 activity assay principle.

Experimental Protocol: Caspase-Glo® 3/7 Assay[12][13][14]
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with cytotoxic concentrations of the compound (e.g., concentrations around the IC50 value). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[11]

    • Allow the 96-well plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[12]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Presentation

The results of the caspase-3/7 assay should be presented as the fold change in luminescence relative to the vehicle-treated control.

Table 3: Effect of this compound on Caspase-3/7 Activity

Compound Concentration (µM)Luminescence (RLU)Fold Change vs. Control
0 (Vehicle Control)5,000 ± 3001.0
16,500 ± 4001.3
1025,000 ± 1,5005.0
5040,000 ± 2,0008.0
Staurosporine (1 µM)55,000 ± 3,00011.0

The described cell-based assays provide a robust framework for the initial evaluation of this compound. The data obtained from these experiments will offer valuable insights into the compound's cytotoxic and antiproliferative potential, and whether it induces apoptosis. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound.

References

Chemical Probe Application Notes: 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid for 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol. Elevated cortisol levels in metabolic tissues are implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. As a chemical probe, this compound serves as a valuable tool for investigating the physiological and pathological roles of 11β-HSD1 and for the discovery of novel therapeutics targeting this enzyme.

Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. It is an NADPH-dependent enzyme primarily expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle. By converting cortisone to cortisol, 11β-HSD1 amplifies local glucocorticoid action, which can lead to insulin resistance, dyslipidemia, and central obesity. Inhibition of 11β-HSD1 is a promising therapeutic strategy for the treatment of metabolic disorders.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table presents representative data for structurally related thiophene-sulfonyl piperidine derivatives targeting 11β-HSD1, as described in patent literature and medicinal chemistry studies.

Compound IDStructureTargetAssay TypeIC50 (nM)Selectivity vs. 11β-HSD2
Analog 1 Thiophene-sulfonyl piperidine derivativeHuman 11β-HSD1Enzyme Inhibition15>1000-fold
Analog 2 N-substituted thiophene-sulfonyl piperidineHuman 11β-HSD1Cell-based50>500-fold
Analog 3 Piperidine carboxamide with thiophene-sulfonyl moietyMurine 11β-HSD1Enzyme Inhibition25>800-fold

Signaling Pathway

The following diagram illustrates the role of 11β-HSD1 in glucocorticoid metabolism and the mechanism of action of this compound.

G cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activation 11b-HSD1->Cortisol Conversion Nucleus Nucleus GR->Nucleus Translocation Gene_Transcription Altered Gene Transcription Nucleus->Gene_Transcription Metabolic_Effects Adverse Metabolic Effects Gene_Transcription->Metabolic_Effects Probe 1-(Thiophene-2-sulfonyl) -piperidine-4-carboxylic acid Probe->11b-HSD1 Inhibition

Caption: 11β-HSD1 signaling pathway and probe inhibition.

Experimental Protocols

In Vitro 11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a biochemical assay to determine the potency of this compound in inhibiting 11β-HSD1 activity.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Anti-cortisol antibody conjugated to a donor fluorophore (e.g., Europium cryptate)

  • Cortisol conjugated to an acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 2 mM MgCl2)

  • This compound (test compound)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the 11β-HSD1 enzyme solution to each well.

  • Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the anti-cortisol-donor and cortisol-acceptor conjugates.

  • Incubate the plate at room temperature for 60 minutes to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow In Vitro 11β-HSD1 HTRF Assay Workflow Start Start Compound_Dilution Prepare serial dilution of test compound Start->Compound_Dilution Dispense_Compound Dispense compound into 384-well plate Compound_Dilution->Dispense_Compound Add_Enzyme Add 11β-HSD1 enzyme Dispense_Compound->Add_Enzyme Add_Substrate_Cofactor Add Cortisone and NADPH Add_Enzyme->Add_Substrate_Cofactor Incubate_37C Incubate at 37°C Add_Substrate_Cofactor->Incubate_37C Stop_Reaction Stop reaction and add HTRF reagents Incubate_37C->Stop_Reaction Incubate_RT Incubate at RT Stop_Reaction->Incubate_RT Read_Plate Read plate on HTRF reader Incubate_RT->Read_Plate Data_Analysis Calculate % inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro 11β-HSD1 HTRF assay.

Cell-Based 11β-HSD1 Inhibition Assay

This protocol outlines a method to assess the ability of the chemical probe to inhibit 11β-HSD1 activity in a cellular context.

Materials:

  • A cell line expressing 11β-HSD1 (e.g., HEK293 cells stably transfected with human 11β-HSD1, or a relevant cell line with endogenous expression like 3T3-L1 adipocytes).

  • Cell culture medium and supplements.

  • Cortisone.

  • This compound (test compound).

  • Lysis buffer.

  • Cortisol detection kit (e.g., ELISA or LC-MS/MS).

  • Multi-well cell culture plates.

Procedure:

  • Seed the cells in multi-well plates and culture until they reach the desired confluency.

  • Treat the cells with a serial dilution of the test compound for a predetermined pre-incubation time (e.g., 1 hour).

  • Add cortisone to the cell culture medium to initiate the conversion to cortisol.

  • Incubate the cells for a specific period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant or lyse the cells to measure the intracellular cortisol concentration.

  • Quantify the amount of cortisol produced using a suitable detection method (e.g., ELISA or LC-MS/MS).

  • Determine the percent inhibition of cortisol production for each concentration of the test compound relative to a vehicle-treated control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

G cluster_workflow Cell-Based 11β-HSD1 Assay Workflow Start Start Cell_Seeding Seed 11β-HSD1 expressing cells in plates Start->Cell_Seeding Compound_Treatment Treat cells with test compound Cell_Seeding->Compound_Treatment Add_Cortisone Add Cortisone to medium Compound_Treatment->Add_Cortisone Incubation Incubate at 37°C Add_Cortisone->Incubation Sample_Collection Collect supernatant or cell lysate Incubation->Sample_Collection Cortisol_Quantification Quantify cortisol (ELISA or LC-MS/MS) Sample_Collection->Cortisol_Quantification Data_Analysis Calculate % inhibition and IC50 Cortisol_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based 11β-HSD1 inhibition assay.

Conclusion

This compound is a valuable chemical probe for studying the biology of 11β-HSD1. Its potency and selectivity make it a suitable tool for both in vitro and in vivo investigations of the role of this enzyme in metabolic diseases. The provided protocols and background information will aid researchers in effectively utilizing this compound in their studies.

Application Note and Protocol for the Scale-up Synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, scalable, and reproducible protocol for the synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid, a key building block in pharmaceutical research. This document outlines the chemical pathway, experimental procedures, and expected outcomes for a kilogram-scale production.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The molecule incorporates a piperidine-4-carboxylic acid scaffold, a common motif in drug discovery, functionalized with a thiophene-2-sulfonyl group. This substitution can modulate the physicochemical and pharmacological properties of piperidine-based compounds. The development of a robust and scalable synthetic route is crucial for ensuring a consistent supply for research and development activities.

This application note details a two-step synthetic protocol amenable to scale-up. The synthesis involves the protection of the carboxylic acid of piperidine-4-carboxylic acid, followed by sulfonylation of the piperidine nitrogen with thiophene-2-sulfonyl chloride, and subsequent deprotection to yield the target compound.

Chemical Pathway

The synthesis proceeds through a protection-sulfonylation-deprotection sequence. Initially, the carboxylic acid of piperidine-4-carboxylic acid is esterified to prevent side reactions. The resulting ester is then reacted with thiophene-2-sulfonyl chloride in the presence of a base. Finally, the ester is hydrolyzed to afford the desired product.

Synthetic Pathway Figure 1. Synthetic Pathway for this compound A Piperidine-4-carboxylic acid B Piperidine-4-carboxylic acid methyl ester A->B SOCl2, Methanol C This compound methyl ester B->C Thiophene-2-sulfonyl chloride, Triethylamine, Dichloromethane D This compound C->D NaOH, THF/Water

Caption: Figure 1. Synthetic Pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Piperidine-4-carboxylic acid methyl ester (Intermediate 1)

Materials:

  • Piperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

Procedure:

  • In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add methanol (10 L).

  • Cool the methanol to 0-5 °C using a chiller.

  • Slowly add thionyl chloride (1.2 kg, 10.1 mol) to the cold methanol while maintaining the temperature below 10 °C.

  • Once the addition is complete, add piperidine-4-carboxylic acid (1.0 kg, 7.74 mol) portion-wise to the reaction mixture.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of the product. Suspend the solid in a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with dichloromethane (3 x 5 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Synthesis of this compound methyl ester (Intermediate 2)

Materials:

  • Piperidine-4-carboxylic acid methyl ester (from Step 1)

  • Thiophene-2-sulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • In a 50 L jacketed glass reactor, dissolve piperidine-4-carboxylic acid methyl ester (1.0 kg, 6.98 mol) in dichloromethane (20 L).

  • Add triethylamine (1.41 kg, 13.96 mol) to the solution.

  • Cool the mixture to 0-5 °C.

  • In a separate vessel, dissolve thiophene-2-sulfonyl chloride (1.41 kg, 7.68 mol) in dichloromethane (5 L).

  • Add the thiophene-2-sulfonyl chloride solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water (2 x 10 L), 1 M HCl (2 x 10 L), and brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water.

Step 3: Synthesis of this compound (Final Product)

Materials:

  • This compound methyl ester (from Step 2)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a 50 L jacketed glass reactor, dissolve this compound methyl ester (1.0 kg, 3.46 mol) in a mixture of THF (15 L) and water (5 L).

  • Add sodium hydroxide (0.28 kg, 6.92 mol) to the solution.

  • Heat the mixture to 50 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 L) and wash with ethyl acetate (2 x 5 L) to remove any unreacted starting material.

  • Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with concentrated HCl.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum at 50 °C to a constant weight.

Data Presentation

ParameterStep 1Step 2Step 3
Starting Material Piperidine-4-carboxylic acidPiperidine-4-carboxylic acid methyl esterThis compound methyl ester
Starting Amount 1.0 kg1.0 kg1.0 kg
Product Piperidine-4-carboxylic acid methyl esterThis compound methyl esterThis compound
Theoretical Yield 1.11 kg2.02 kg0.96 kg
Actual Yield 0.95 kg1.78 kg0.89 kg
Yield (%) 85.6%88.1%92.7%
Purity (HPLC) >98%>97%>99%

Table 1: Summary of quantitative data for the scale-up synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16314-318
Thiophene-2-sulfonyl chlorideC₄H₃ClO₂S₂182.6529-31
This compoundC₁₀H₁₃NO₄S₂275.35185-189

Table 2: Physicochemical properties of key compounds.

Experimental Workflow Visualization

Experimental Workflow Figure 2. Overall Experimental Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Hydrolysis A1 Charge Methanol and Cool A2 Add Thionyl Chloride A1->A2 A3 Add Piperidine-4-carboxylic acid A2->A3 A4 Reflux A3->A4 A5 Work-up and Isolation A4->A5 B1 Dissolve Ester and TEA in DCM A5->B1 Intermediate 1 B2 Add Thiophene-2-sulfonyl chloride B1->B2 B3 Reaction at Room Temperature B2->B3 B4 Aqueous Work-up B3->B4 B5 Purification B4->B5 C1 Dissolve Ester in THF/Water B5->C1 Intermediate 2 C2 Add NaOH and Heat C1->C2 C3 Acidification and Precipitation C2->C3 C4 Filtration and Drying C3->C4 Final Product Final Product C4->Final Product This compound

Caption: Figure 2. Overall Experimental Workflow.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiophene-2-sulfonyl chloride is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

  • The reactions involving thionyl chloride and the acidification step with concentrated HCl are exothermic. Ensure adequate cooling and slow addition of reagents to control the temperature.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described three-step process is robust and provides the target compound in high yield and purity, making it suitable for the production of kilogram quantities required for advanced research and drug development programs. Adherence to the detailed procedures and safety precautions is essential for a successful and safe scale-up synthesis.

Application Notes and Protocols for In Vivo Studies of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the formulation of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid for in vivo research. This document outlines the physicochemical properties of the compound, detailed protocols for solubility screening, and the preparation of formulations for oral and intravenous administration. Furthermore, it includes a generalized experimental workflow for in vivo studies and a postulated signaling pathway based on the structural characteristics of the molecule. The information herein is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for the development of a stable and effective formulation. Key properties of this compound are summarized below.

PropertyValueReference
CAS Number 327971-19-7[1]
Molecular Formula C10H13NO4S2[1][2]
Molecular Weight 275.34 g/mol [2][3]
Water Solubility >41.3 µg/mL[1]
pKa 4.34 ± 0.20[1]
XLogP3 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]

Postulated Mechanism of Action

While the specific molecular target of this compound has not been definitively elucidated in the public domain, its core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known conformationally constrained analog of γ-aminobutyric acid (GABA).[4] Isonipecotic acid itself is a partial agonist of the GABA-A receptor.[4] Therefore, it is plausible that this compound modulates GABAergic signaling. The thiophene-2-sulfonyl moiety may influence receptor subtype selectivity, potency, and pharmacokinetic properties. The following diagram illustrates the canonical GABA-A receptor signaling pathway, a potential target for this compound.

GABAA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GAT GAT GABA->GAT Reuptake GABA_A_R GABA-A Receptor Vesicle->GABA_A_R Release Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx Compound 1-(Thiophene-2-sulfonyl) -piperidine-4-carboxylic acid Compound->GABA_A_R Modulates

Figure 1: Postulated GABA-A Receptor Signaling Pathway.

Experimental Protocols

The following protocols are generalized based on standard practices for small molecule formulation development.[5][6] Optimization will be necessary based on experimental findings.

Solubility Screening Protocol

Objective: To identify suitable solvents and excipients for solubilizing this compound for in vivo administration.

Materials:

  • This compound

  • A selection of solvents and excipients (see table below)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detector

Protocol:

  • Prepare saturated solutions by adding an excess of the compound to each solvent/excipient vehicle.

  • Vortex the samples for 30 minutes to facilitate dissolution.

  • Equilibrate the samples at room temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound by HPLC against a standard curve.

Table of Potential Solvents and Excipients for Screening:

Vehicle ClassExamples
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5
Co-solvents Polyethylene Glycol 300 (PEG300), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Oils (for oral/SC) Corn oil, Sesame oil, Medium-chain triglycerides (MCT)
Formulation Preparation Protocols

Objective: To prepare a solution or suspension for oral gavage.

Example Formulation (Aqueous Suspension):

Component Concentration (w/v) Purpose
This compound 1-10 mg/mL Active Pharmaceutical Ingredient (API)
0.5% Methylcellulose or Carboxymethylcellulose (CMC) 0.5% Suspending agent
0.1% Tween® 80 0.1% Wetting agent

| Purified Water | q.s. to 100% | Vehicle |

Protocol:

  • Prepare the vehicle by dissolving the suspending agent and wetting agent in purified water.

  • Levigate the API with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to form a uniform suspension.

  • Store the suspension at 2-8°C and ensure it is well-mixed before each administration.

Objective: To prepare a clear, sterile solution for intravenous injection.

Example Formulation (Co-solvent System):

Component Concentration (v/v) Purpose
This compound 1-5 mg/mL API
10% Dimethyl Sulfoxide (DMSO) 10% Solubilizing agent
40% PEG400 40% Co-solvent

| 50% Saline (0.9% NaCl) | 50% | Vehicle |

Protocol:

  • Dissolve the API in DMSO.

  • Add PEG400 and mix until a clear solution is formed.

  • Slowly add the saline while stirring.

  • Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect for any precipitation before administration.

Note: The biocompatibility of excipients and potential for hemolysis should be considered, especially for intravenous formulations.[7]

In Vivo Experimental Workflow

A typical workflow for an in vivo efficacy study is outlined below. The specific details of the study design, including the animal model, will depend on the therapeutic hypothesis.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_model Select Animal Model acclimatization Animal Acclimatization animal_model->acclimatization randomization Randomization into Groups acclimatization->randomization baseline Baseline Measurements randomization->baseline dosing Compound Administration baseline->dosing monitoring Monitor Health & Efficacy dosing->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd During & Post-treatment tissue_collection Tissue Collection monitoring->tissue_collection End of Study data_analysis Data Analysis pk_pd->data_analysis tissue_collection->data_analysis

Figure 2: General Workflow for an In Vivo Efficacy Study.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation. The protocols and information provided in these application notes offer a starting point for researchers. It is imperative to conduct thorough solubility and stability studies to develop a formulation that ensures adequate bioavailability and minimizes potential adverse effects. The experimental design should be tailored to the specific research question, and dose-finding studies are recommended to establish a safe and effective dosing regimen.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my reaction consistently low?

Low yields can stem from several factors, from reagent quality to reaction conditions. Consider the following possibilities:

  • Moisture Contamination: Thiophene-2-sulfonyl chloride is highly reactive towards water, which leads to its hydrolysis into the corresponding sulfonic acid, a common byproduct that will not react with the piperidine. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Base: The choice and amount of base are critical. A weak base may not efficiently neutralize the hydrochloric acid generated during the reaction, leading to the protonation of the piperidine starting material and halting the reaction. An excess of a strong base might lead to side reactions. Triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used. Consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Inadequate Reaction Temperature: If the reaction is too slow, a gentle increase in temperature might improve the rate and yield. However, excessive heat can promote the formation of byproducts.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal temperature and reaction time.

  • Poor Quality Starting Materials: Verify the purity of your piperidine-4-carboxylic acid and thiophene-2-sulfonyl chloride. Impurities in the starting materials can interfere with the reaction.

Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What could it be?

This is likely the hydrochloride salt of your piperidine-4-carboxylic acid starting material. This occurs when the generated HCl is not effectively scavenged by the base. Ensure you are using a sufficient amount of a suitable base.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Common impurities include unreacted starting materials, the hydrolyzed sulfonyl chloride (thiophene-2-sulfonic acid), and potential byproducts like N,N-disubstituted sulfonamides.[2]

  • Thiophene-2-sulfonic acid: This is a polar impurity that can often be removed by an aqueous workup. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove this acidic impurity.

  • Unreacted Piperidine-4-carboxylic acid: This can be removed by adjusting the pH of the aqueous solution during workup to precipitate the product while keeping the more basic starting material in the aqueous phase.

  • Column Chromatography: For challenging purifications, silica gel column chromatography is a standard method.[3] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The polarity of the eluent can be adjusted based on the polarity of the impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group of piperidine-4-carboxylic acid before the sulfonylation reaction?

While not always strictly necessary, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) can prevent potential side reactions and improve the overall yield and purity of the final product. The sulfonylation is typically performed under basic conditions where the carboxylate anion would be the predominant species, which is less likely to interfere than the free acid. However, esterification is a common strategy in similar multi-step syntheses.

Q2: What is the optimal solvent for this reaction?

Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices for this type of reaction as they are unreactive towards sulfonyl chlorides. The choice of solvent can influence the solubility of the starting materials and the reaction rate.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress. LC-MS can also be used for more detailed monitoring.

Q4: What are the safety precautions I should take when working with thiophene-2-sulfonyl chloride?

Thiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive compound.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of its vapors and contact with skin and eyes.[4]

Data Presentation

Table 1: Factors Influencing Yield in the Synthesis of this compound

ParameterConditionExpected Impact on YieldRationale
Solvent Anhydrous Aprotic (e.g., DCM, THF)HigherPrevents hydrolysis of the sulfonyl chloride.
Protic (e.g., Ethanol, Water)LowerReacts with the sulfonyl chloride.
Base Triethylamine (1.1-1.5 eq.)HigherEfficiently neutralizes HCl byproduct.
No Base / Insufficient BaseLowerProtonation of the amine starting material.
Temperature 0 °C to Room TemperatureModerate to HighBalances reaction rate and minimizes side reactions.
Elevated Temperature (> 50 °C)Potentially LowerMay lead to decomposition or byproduct formation.
Atmosphere Inert (Nitrogen or Argon)HigherExcludes moisture.
AirLowerMoisture can lead to hydrolysis of the sulfonyl chloride.

Experimental Protocols

Protocol 1: General Synthesis of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add piperidine-4-carboxylic acid (1 equivalent).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve thiophene-2-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Reaction_Mix Piperidine-4-carboxylic_acid->Reaction_Mix Thiophene-2-sulfonyl_chloride Thiophene-2-sulfonyl chloride Thiophene-2-sulfonyl_chloride->Reaction_Mix Product 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid Base Base (e.g., Et3N) Base->Reaction_Mix Solvent Solvent (e.g., DCM) Solvent->Reaction_Mix HCl HCl Reaction_Mix->Product Reaction_Mix->HCl +

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Glassware Oven-dry glassware Use anhydrous solvents Run under inert atmosphere Check_Moisture->Dry_Glassware Yes Check_Base Is the base appropriate and in sufficient quantity? Check_Moisture->Check_Base No Dry_Glassware->Check_Base Adjust_Base Use 1.1-1.5 eq. of Et3N or DIPEA Check_Base->Adjust_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Adjust_Base->Check_Temp Adjust_Temp Monitor by TLC Adjust temperature as needed Check_Temp->Adjust_Temp No Purification_Issue Difficulty with Purification? Check_Temp->Purification_Issue Yes Adjust_Temp->Purification_Issue Purification_Steps Aqueous workup with base wash Column chromatography Recrystallization Purification_Issue->Purification_Steps Yes Success Improved Yield and Purity Purification_Issue->Success No Purification_Steps->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

"troubleshooting side reactions in thiophene-2-sulfonyl chloride chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene-2-sulfonyl chloride chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is thiophene-2-sulfonyl chloride and what are its primary applications?

Thiophene-2-sulfonyl chloride is a reactive organic compound widely used as a building block in medicinal chemistry and organic synthesis. Its primary application is the synthesis of sulfonamides through reaction with primary or secondary amines. These sulfonamides are key components in a variety of pharmaceuticals.

Q2: What are the main safety precautions to consider when working with thiophene-2-sulfonyl chloride?

Thiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive solid.[1] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition.[1]

Q3: What are the most common side reactions observed in thiophene-2-sulfonyl chloride chemistry?

The most prevalent side reaction is hydrolysis , where the sulfonyl chloride reacts with water to form the unreactive thiophene-2-sulfonic acid.[2] Other potential side reactions include the formation of bis-sulfonated products with primary amines, desulfonylation , and in some cases, ring-opening of the thiophene moiety, particularly under harsh conditions or with certain nucleophiles.[3] Complex decomposition pathways can also occur, especially with heteroaromatic sulfonyl chlorides.[3][4]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Sulfonamide Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting amine.

  • A polar spot corresponding to thiophene-2-sulfonic acid is prominent on the TLC plate.

  • The isolated yield of the sulfonamide is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolysis of Thiophene-2-sulfonyl Chloride The sulfonyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (nitrogen or argon). Use a fresh bottle of thiophene-2-sulfonyl chloride or purify it before use.[2]
Inadequate Base A base is required to neutralize the HCl generated during the reaction. Use at least one equivalent of a tertiary amine base like triethylamine or pyridine. For less nucleophilic amines, a stronger base or longer reaction times may be necessary.
Low Reactivity of the Amine Sterically hindered or electron-deficient amines may react slowly. Consider increasing the reaction temperature, using a more polar solvent to enhance reaction rates, or employing a catalyst.
Poor Quality of Reagents Ensure the purity of the amine, solvent, and base. Impurities can interfere with the reaction.
Problem 2: Formation of an Unexpected, Less Polar Byproduct

Symptoms:

  • TLC or LC-MS analysis shows a third spot, typically less polar than the desired monosulfonamide, in addition to starting materials and product.

  • The mass spectrum of the byproduct corresponds to the bis-sulfonated amine.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Bis-sulfonylation of Primary Amine This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. To minimize this, use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the thiophene-2-sulfonyl chloride. Alternatively, add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[2]
Problem 3: Evidence of Product Decomposition or Complex Mixture

Symptoms:

  • The reaction mixture turns dark, and TLC/LC-MS analysis shows multiple unidentified spots.

  • The desired product is difficult to isolate and purify.

  • Evidence of desulfonylation (loss of SO2) or ring-opened products may be observed in mass spectrometry data.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Desulfonylation This involves the extrusion of sulfur dioxide and can be promoted by heat or certain reagents.[3][5] Avoid excessive heating of the reaction mixture. If the reaction requires elevated temperatures, monitor it closely and minimize the reaction time.
Thiophene Ring Opening While less common under standard sulfonylation conditions, strong nucleophiles or harsh basic conditions can potentially lead to the opening of the thiophene ring.[6][7] Use milder bases and avoid prolonged reaction times at high temperatures.
Reaction with Solvent or Base Pyridine, often used as a base, can in some cases react with sulfonyl chlorides. If side reactions with the base are suspected, consider using a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Data Presentation

Table 1: Effect of Steric Hindrance on the Yield of 5-Bromo-N-Alkylthiophene-2-Sulfonamides

This table summarizes the impact of steric hindrance from the alkyl bromide on the final product yield in the synthesis of a series of 5-bromo-N-alkylthiophene-2-sulfonamides.[3]

Alkyl BromideProductYield (%)
Bromoethane5-bromo-N-ethylthiophene-2-sulfonamide72
1-Bromopropane5-bromo-N-propylthiophene-2-sulfonamide78
Isopropyl bromide5-bromo-N-isopropylthiophene-2-sulfonamide62

Data sourced from[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiophene-2-Sulfonamide

This protocol describes a general method for the reaction of thiophene-2-sulfonyl chloride with a primary or secondary amine.

Materials:

  • Thiophene-2-sulfonyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve thiophene-2-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.

  • Add the thiophene-2-sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Visualizations

Troubleshooting workflow for low sulfonamide yield.

Side_Reaction_Pathway ThiopheneSulfonylChloride Thiophene-2-sulfonyl Chloride DesiredProduct Desired Sulfonamide (R-NHSO2-Th) ThiopheneSulfonylChloride->DesiredProduct + Amine HydrolysisProduct Hydrolysis Product (Th-SO3H) ThiopheneSulfonylChloride->HydrolysisProduct + Water Decomposition Decomposition Products (e.g., Desulfonylation, Ring Opening) ThiopheneSulfonylChloride->Decomposition Harsh Conditions PrimaryAmine Primary Amine (R-NH2) Water Water (H2O) ExcessSulfonylChloride Excess Sulfonyl Chloride HeatBase Harsh Conditions (Heat, Strong Base) BisSulfonatedProduct Bis-sulfonated Product (R-N(SO2-Th)2) DesiredProduct->BisSulfonatedProduct + Excess Sulfonyl Chloride

Potential reaction pathways in thiophene-2-sulfonyl chloride chemistry.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve Amine & Base in Anhydrous Solvent b Cool to 0 °C a->b c Prepare Sulfonyl Chloride Solution b->c d Slowly Add Sulfonyl Chloride c->d e Warm to RT & Stir (2-16h) d->e f Monitor by TLC/LC-MS e->f g Quench with 1M HCl f->g h Extract with Organic Solvent g->h i Wash, Dry, & Concentrate h->i j Purify (Chromatography/Recrystallization) i->j

A typical experimental workflow for sulfonamide synthesis.

References

Technical Support Center: Optimization of Piperidine Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of piperidines.

Troubleshooting Guides

Guide 1: Low or No Product Yield

Problem: The acylation reaction shows low conversion to the desired product or fails to proceed altogether.

Possible Cause Troubleshooting Steps
Inactive Catalyst/Reagents For reactions involving catalysts (e.g., palladium-catalyzed acylations), ensure they are not deactivated by air or moisture by using an inert atmosphere (Nitrogen or Argon) and anhydrous, degassed solvents.[1] The formation of palladium black can indicate catalyst decomposition.[1] For coupling agents like EDC, use a fresh batch as they can degrade upon storage.
Inappropriate Solvent The choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used.[2] Ensure the solvent is anhydrous, as water can react with the acylating agent or coupling agent.
Insufficient Reaction Temperature While many acylations proceed at room temperature, some may require heating to overcome activation energy barriers. If the reaction is sluggish, consider cautiously increasing the temperature.[1]
Poor Quality of Reagents Use high-purity, freshly distilled solvents and bases. The quality of reagents like copper(I) iodide in certain coupling reactions can be critical; consider using a freshly opened bottle.[1]
Steric Hindrance Highly substituted piperidines or bulky acylating agents can lead to slow reaction rates. Consider using a less sterically hindered acylating agent or a more reactive one (e.g., acyl chloride over a carboxylic acid with a coupling agent). 2,6-disubstituted piperidines may be unreactive.[3][4]
Guide 2: Formation of Significant Side Products

Problem: The reaction mixture shows the presence of significant impurities alongside the desired acylated piperidine.

Possible Cause Troubleshooting Steps
Over-acylation This is common when the piperidine has multiple reactive sites or when using highly reactive acylating agents. Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.2 equivalents).[2] Slow, dropwise addition of the acylating agent, especially at low temperatures (e.g., 0 °C), can help minimize this side reaction.[2]
Homocoupling of Acylating Agent In some coupling reactions, the acylating agent can react with itself. This is particularly prevalent in Sonogashira couplings with terminal alkynes (Glaser coupling).[1] Ensure the reaction is thoroughly deoxygenated to minimize this.[1]
Reaction with Piperidine Nitrogen (for N-unprotected piperidines) If the piperidine nitrogen is unprotected, it can act as a nucleophile or a ligand for metal catalysts, leading to undesired side reactions and catalyst deactivation.[1] The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is highly recommended.[1]
Epimerization For chiral piperidines, the reaction conditions (e.g., strong base, high temperature) might lead to epimerization at adjacent stereocenters. Use milder bases and lower reaction temperatures where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for acylating piperidines?

A1: The three most common methods for piperidine acylation are:

  • Using Acyl Chlorides: This is a highly efficient method where the piperidine reacts with an acyl chloride, typically in the presence of a base like triethylamine (NEt₃) to neutralize the HCl byproduct.[2]

  • Using Acid Anhydrides: Acid anhydrides are another effective class of acylating agents. The reaction can sometimes be performed neat or in a suitable solvent like DCM.[2] A base may be used to scavenge the carboxylic acid byproduct.[2]

  • Using Carboxylic Acids with Coupling Agents: This versatile method allows for the use of a wide range of carboxylic acids. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[2]

Q2: Why is a base often required in piperidine acylation?

A2: A base is typically used to neutralize acidic byproducts formed during the reaction. For instance, when using acyl chlorides, hydrochloric acid (HCl) is generated, which can protonate the starting piperidine, rendering it unreactive.[2][5] Tertiary amine bases like triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) are commonly employed for this purpose.[2]

Q3: How do I monitor the progress of my piperidine acylation reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What is the general mechanism of piperidine acylation?

A4: Piperidine acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to form a stable amide bond.[2]

Q5: When should I use a protecting group on the piperidine nitrogen?

A5: It is highly recommended to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen.[1] This prevents the nitrogen from acting as a nucleophile or a ligand for metal catalysts, which can lead to undesired side reactions and deactivation of the catalyst.[1] The protecting group can be removed in a subsequent step.

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the reaction of a piperidine with an acyl chloride in the presence of a tertiary amine base.[2]

Materials:

  • N-Boc-piperidine derivative (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (NEt₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.[2]

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This method provides an alternative to acyl chlorides and can often be performed under neat conditions or in an appropriate solvent.[2]

Materials:

  • N-Boc-piperidine derivative (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (optional, as catalyst and base)

  • Dichloromethane (DCM) or neat

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1.0 eq) in pyridine or DCM. Alternatively, the reaction can be run neat.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to quench the excess anhydride and dilute with an organic solvent like ethyl acetate.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the product.[2]

Protocol 3: Acylation using a Carboxylic Acid and a Coupling Agent (EDC/HOBt)

This protocol is useful for coupling a wide variety of carboxylic acids to piperidines.

Materials:

  • N-Boc-piperidine derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), N-Boc-piperidine derivative (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[2]

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Piperidine Acylation

Parameter Acyl Chloride Method Acid Anhydride Method Carboxylic Acid + Coupling Agent
Acylating Agent Acyl Chloride (e.g., Benzoyl chloride)Acid Anhydride (e.g., Acetic anhydride)Carboxylic Acid
Stoichiometry (Acylating Agent) 1.1 - 1.2 eq1.2 - 1.5 eq1.1 eq
Base Triethylamine, DIPEAPyridine (optional)DIPEA
Stoichiometry (Base) 1.5 - 2.5 eqN/A or catalytic2.5 eq
Solvent DCM, THFDCM, Pyridine, or neatDMF, DCM
Temperature 0 °C to room temperatureRoom temperature0 °C to room temperature
Reaction Time 2 - 4 hours1 - 6 hours12 - 18 hours
Additives NoneNoneEDC, HOBt

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Piperidine and Base (if applicable) in Anhydrous Solvent cool Cool to 0 °C (for Acyl Chloride/EDC methods) start->cool add_reagent Add Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid + Coupling Agent) cool->add_reagent stir Stir at Appropriate Temperature and Time add_reagent->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate, & Purify extract->purify troubleshooting_logic problem Low Product Yield cause1 Inactive Catalyst/ Reagents problem->cause1 cause2 Inappropriate Solvent problem->cause2 cause3 Suboptimal Temperature problem->cause3 solution1 Use Inert Atmosphere & Fresh Reagents cause1->solution1 solution2 Use Anhydrous, Aprotic Solvent cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3

References

Technical Support Center: Purification of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Observed Problem Potential Cause Suggested Solution
Low recovery after crystallization The compound may be highly soluble in the chosen solvent system, or the volume of the solvent may be too large.- Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).- Solvent Ratio Optimization: If using a mixed solvent system, systematically vary the ratio to find the optimal conditions for precipitation.- Concentration: Reduce the volume of the solvent before cooling to induce crystallization.- Anti-Solvent Addition: Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to a solution of the compound to promote precipitation.
Product oiling out during crystallization The melting point of the compound may be lower than the boiling point of the solvent, or impurities are depressing the melting point.- Lower Crystallization Temperature: Use a solvent with a lower boiling point and/or cool the solution slowly to a lower temperature.- Trituration: Add a small amount of a solvent in which the compound is poorly soluble and stir vigorously to induce solidification.- Seed Crystals: If available, add a small seed crystal to initiate crystallization.
Persistent impurities observed by TLC/LC-MS after column chromatography Impurities may co-elute with the product due to similar polarity. The stationary or mobile phase may not be optimal.- Mobile Phase Modification: Adjust the polarity of the eluent. For polar compounds, consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid, which can reduce tailing on silica gel.- Alternative Stationary Phase: If silica gel is not effective, consider using reverse-phase chromatography (C18) with a mobile phase such as a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid.[1]- Gradient Elution: Employ a gradient elution from a less polar to a more polar solvent system to improve separation.
Product appears as a salt (e.g., hydrochloride or trifluoroacetate salt) The purification or preceding synthetic steps may have involved acidic conditions.- Neutralization: Dissolve the product in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free acid.[1] Ensure complete removal of the base by washing with water and brine.- pH Adjustment: During aqueous work-up, carefully adjust the pH of the solution to the isoelectric point of the molecule to precipitate the neutral compound.
Difficulty removing unreacted piperidine-4-carboxylic acid The starting material is also a polar, carboxylic acid-containing compound.- Aqueous Extraction: Exploit the basicity of the piperidine nitrogen in the product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the product into the aqueous layer, leaving less basic impurities in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent.- Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective method for separating structurally similar and polar compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as piperidine-4-carboxylic acid and thiophene-2-sulfonyl chloride, as well as side-products from the reaction. Depending on the synthetic route, byproducts from protecting group manipulations could also be present.[2]

Q2: What is a good starting point for developing a crystallization protocol for this compound?

A2: Given the polar nature of the molecule due to the carboxylic acid and sulfonyl groups, polar protic solvents are a good starting point. Consider trying to dissolve the crude product in a minimal amount of hot methanol, ethanol, or isopropanol and then allowing it to cool slowly. If the compound is too soluble, adding water as an anti-solvent can be effective.

Q3: How can I improve the separation of my product during silica gel column chromatography?

A3: To improve separation on silica gel, you can try the following:

  • Acidify the Mobile Phase: Adding 0.5-1% acetic or formic acid to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities and then the product, followed by more polar impurities.

Q4: Is reverse-phase HPLC a suitable method for purifying this compound?

A4: Yes, reverse-phase HPLC (RP-HPLC) is often a very effective technique for purifying polar, ionizable compounds like this.[1] A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the ethanol solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and subsequently in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system, for example, 95:5 dichloromethane/methanol.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol, and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase (e.g., 95:5 dichloromethane/methanol). Consider adding 0.5% acetic acid to the mobile phase to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis crude Crude 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid crystallization Recrystallization crude->crystallization column Column Chromatography crude->column hplc Preparative HPLC crude->hplc analysis TLC / LC-MS / NMR crystallization->analysis column->analysis hplc->analysis pure_product Pure Product analysis->pure_product Purity > 95% failed Impure Product analysis->failed Purity < 95% failed->column Re-purify failed->hplc Re-purify

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_crystallization Crystallization Issues cluster_chromatography Chromatography Issues start Crude Product Impure? low_recovery Low Recovery? start->low_recovery Try Crystallization co_elution Co-elution? start->co_elution Try Chromatography oiling_out Oiling Out? low_recovery->oiling_out No sol_screen Solvent Screen low_recovery->sol_screen Yes lower_temp Lower Temperature / Triturate oiling_out->lower_temp Yes success Pure Product oiling_out->success No, crystals form sol_screen->oiling_out lower_temp->success acidify Acidify Mobile Phase co_elution->acidify Yes, on Silica rp_hplc Use Reverse Phase HPLC co_elution->rp_hplc Still co-eluting acidify->success rp_hplc->success

Caption: Troubleshooting decision tree for purification challenges.

References

"stability issues of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Causes Recommended Actions
Inconsistent analytical results (e.g., decreasing peak area in HPLC). Degradation of the compound under experimental or storage conditions.1. Verify the stability of your stock and working solutions. 2. Conduct forced degradation studies to understand the compound's stability profile under various stress conditions (pH, temperature, light, oxidizing agents).[1][2][3] 3. Adjust solution pH to a neutral range, as similar compounds can be susceptible to acid or base hydrolysis.[4] 4. Protect solutions from light and store at recommended temperatures (e.g., 2-8°C).
Appearance of new peaks in chromatograms. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS or NMR.[5] 2. Based on the structure, potential degradation pathways include hydrolysis of the sulfonamide bond or oxidation of the thiophene or piperidine rings.[6][7] 3. Review the experimental conditions to identify potential stressors causing degradation.
Precipitate formation in solution. 1. Formation of insoluble degradation products. 2. Poor solubility of the compound in the chosen solvent system. 3. Changes in pH affecting solubility.1. Isolate and characterize the precipitate. 2. Re-evaluate the solvent system and consider using co-solvents.[2] 3. Ensure the pH of the solution is maintained within a range where the compound is soluble and stable.
Discoloration of the solution. Oxidative degradation or photodecomposition.1. Store solutions in amber vials or protect from light. 2. Consider de-gassing solvents to remove dissolved oxygen. 3. If using oxidizing agents, ensure they are compatible with the compound and used under controlled conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: While specific data for this compound is limited, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: Cleavage of the sulfonamide bond between the thiophene ring and the piperidine nitrogen, particularly under acidic or basic conditions.

  • Oxidation: The thiophene ring and the piperidine ring are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.[6][7]

  • Photodegradation: Exposure to UV light can induce degradation, often through radical mechanisms.[7]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidation reactions.[7]

Q2: How can I prevent the degradation of this compound in my stock solutions?

A2: To minimize degradation in stock solutions, consider the following:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using a buffer system to maintain a neutral pH.

  • Storage Conditions: Store solutions at low temperatures (e.g., 2-8°C or -20°C for long-term storage) and protected from light by using amber vials or covering containers with foil.

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What analytical methods are recommended for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5] An ideal HPLC method should be able to separate the parent compound from all potential degradation products. Other techniques that can be used for the identification of degradants include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

  • UV-Visible Spectroscopy[5]

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.[2][3]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Stress Conditions: [1][8][9]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical data from a forced degradation study to illustrate how results can be presented.

Stress Condition % Assay of Parent Compound % Total Impurities Major Degradation Product (Hypothetical RRT)
Control (Initial)100.0< 0.1-
0.1 M HCl, 60°C, 24h85.214.80.75
0.1 M NaOH, 60°C, 24h90.59.50.82
3% H₂O₂, RT, 24h88.111.90.91, 1.15
80°C, 48h95.34.70.75
Photostability98.71.31.25

Visualizations

Potential Degradation Pathways

G parent 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid hydrolysis Hydrolysis Product (e.g., Thiophenesulfonic acid + Piperidine-4-carboxylic acid) parent->hydrolysis Acid/Base oxidation_thiophene Oxidized Thiophene Product (e.g., Sulfoxide) parent->oxidation_thiophene Oxidation (H₂O₂) oxidation_piperidine Oxidized Piperidine Product (e.g., N-oxide) parent->oxidation_piperidine Oxidation (H₂O₂) photodegradation Photodegradation Product parent->photodegradation UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Heat Heat Stock Solution->Heat Light Light Stock Solution->Light HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Overcoming Poor Solubility of Thiophene Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of thiophene sulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many thiophene sulfonamide derivatives exhibit poor water solubility?

A1: Thiophene sulfonamide derivatives often possess a combination of structural features that contribute to low aqueous solubility. The thiophene ring is inherently lipophilic, and the overall molecular structure can be largely nonpolar. The sulfonamide group, while capable of hydrogen bonding, may not be sufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor interaction with water.

Q2: What are the primary consequences of poor solubility in experimental settings?

A2: Poor solubility can lead to several significant issues in both in vitro and in vivo experiments:

  • Inaccurate Biological Data: Undissolved compound in biological assays can lead to an underestimation of potency (e.g., higher IC50 values) as the effective concentration at the target site is lower than the nominal concentration.

  • Precipitation in Assays: The compound may precipitate out of the aqueous buffer solutions used in assays, leading to inconsistent and unreliable results.

  • Low Oral Bioavailability: For in vivo studies, poor aqueous solubility is a major factor contributing to low and variable absorption from the gastrointestinal tract, which can compromise the assessment of a compound's therapeutic potential.[1][2][3]

  • Challenges in Formulation: Developing suitable dosage forms for preclinical and clinical studies becomes difficult, often requiring complex and expensive formulation strategies.

Q3: What are the main strategies to improve the solubility of thiophene sulfonamide derivatives?

A3: The primary strategies can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These approaches alter the physical properties of the drug without changing its chemical structure. Key techniques include:

    • Solid Dispersion: Dispersing the drug in a hydrophilic carrier to enhance wettability and dissolution.[4][5][6]

    • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[1][3][7][8]

    • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent water solubility.[9][10][11]

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug molecule itself. Common approaches include:

    • Salt Formation: For ionizable thiophene sulfonamide derivatives, forming a salt can significantly increase solubility.

    • Prodrug Synthesis: Attaching a water-soluble promoiety to the drug molecule, which is cleaved in vivo to release the active drug.[12][13]

    • Structural Modification: Introducing polar functional groups or modifying the heterocyclic scaffold to enhance aqueous solubility.[14][15][16]

  • Use of Solubilizing Excipients:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the solubility of the drug.[17][18][19][20]

    • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.

Troubleshooting Guide

Issue: My thiophene sulfonamide derivative is precipitating in my aqueous assay buffer.

Potential Cause Troubleshooting Step
Concentration exceeds aqueous solubility.Determine the aqueous solubility of your compound. Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay buffer is below the solubility limit.
The compound is not fully dissolved in the stock solution.Ensure the compound is completely dissolved in the organic stock solvent before diluting into the aqueous buffer. Gentle warming or sonication may be necessary.
Buffer components are causing precipitation (e.g., salt effects).Evaluate the solubility of your compound in different buffer systems. Sometimes, changing the buffer type or ionic strength can prevent precipitation.

Issue: I am observing low and variable oral bioavailability in my animal studies.

Potential Cause Troubleshooting Step
Poor dissolution in the gastrointestinal tract.Consider formulating the compound using a solubility enhancement technique such as a solid dispersion, nanosuspension, or cyclodextrin complexation to improve its dissolution rate.[1][2][3][21][22]
The compound degrades in the acidic environment of the stomach.Investigate the pH-stability profile of your compound. If it is acid-labile, consider enteric-coated formulations to protect it from the stomach's acidic environment.
First-pass metabolism.If solubility and dissolution are optimized and bioavailability is still low, investigate the potential for significant first-pass metabolism in the liver.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility and dissolution enhancement of celecoxib, a well-studied thiophene sulfonamide derivative, using various techniques.

Table 1: Solubility Enhancement of Celecoxib using Different Techniques

Technique System Solvent/Medium Fold Increase in Solubility Reference
Solid Dispersion Celecoxib:PVP K30 (1:4) by solvent evaporationWater~44x (compared to pure drug)[4]
Celecoxib:Urea (1:5) by fusion method1% SLS Solution~1.2x (compared to pure drug)[5]
Lyophilized Solid Dispersion (Celecoxib:HP-βCD)Water>150x (compared to pure drug)[1]
Co-solvents Choline Chloride/Malonic AcidWater~62,700x (mole fraction solubility)[23]
Cyclodextrin Complexation Celecoxib:β-Cyclodextrin (1:3)Water20-fold increase in dissolution rate[11]
Celecoxib:HP-β-Cyclodextrin (1:2) with PVPWater72.6-fold increase in dissolution rate[24]
Nanosuspension Co-milled CelecoxibWater>4.8x (compared to pure powder)[6][19]

Table 2: Dissolution Rate Enhancement of Celecoxib

Technique System Dissolution Medium % Drug Released Time (min) Reference
Solid Dispersion Celecoxib:PVP K30 (1:4)Not specified99%20[4]
Celecoxib:Pluronic F 127 (1:5) by spray dryingpH 7.4 phosphate buffer98%30[21]
Nanosuspension Celecoxib NanosuspensionNot specified90.8%60[1][3][7]
Cyclodextrin Complexation Celecoxib:HP-β-Cyclodextrin (1:3)Water with 1% SLS~100%60[11]

Experimental Protocols

1. Preparation of a Celecoxib-β-Cyclodextrin Inclusion Complex by the Kneading Method

  • Materials: Celecoxib, β-Cyclodextrin, Methanol, Dichloromethane.

  • Procedure:

    • Weigh out celecoxib and β-cyclodextrin in the desired molar ratio (e.g., 1:1, 1:2, or 1:3).[10]

    • Triturate the celecoxib and β-cyclodextrin in a mortar.

    • Add a small volume of a solvent blend of methanol:dichloromethane (1:2 v/v) to the powder mixture to form a thick slurry.[10]

    • Knead the slurry for 45 minutes.[10]

    • Dry the resulting mass at 55°C until completely dry.[10]

    • Pulverize the dried mass and pass it through a 100-mesh sieve.[10]

    • Store the resulting powder in a desiccator.

2. Preparation of a Celecoxib Solid Dispersion by the Solvent Evaporation Method

  • Materials: Celecoxib, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Weigh out celecoxib and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4).[4]

    • Dissolve both the celecoxib and PVP K30 in a minimal amount of methanol in a beaker with stirring until a clear solution is obtained.[5]

    • Evaporate the solvent in an oven at 40°C until a dry solid mass is formed.[17]

    • Further dry the solid mass in a desiccator to remove any residual solvent.

    • Crush the resulting solid into a fine powder using a mortar and pestle.

    • Pass the powder through a 60-mesh sieve and store it in a desiccator.[17]

3. Preparation of a Celecoxib Nanosuspension by High-Pressure Homogenization

  • Materials: Celecoxib, Stabilizer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS), Purified water.

  • Procedure:

    • Disperse the celecoxib coarse powder in an aqueous solution of the stabilizer.

    • Subject the dispersion to high-speed shearing (e.g., 10,000 rpm for 5 minutes) to obtain a coarse suspension.[11][25]

    • Homogenize the coarse suspension using a high-pressure homogenizer. A typical procedure involves a pre-milling step of 5 cycles at a lower pressure (e.g., 200 bar) followed by 20 cycles at a higher pressure (e.g., 800 bar).[11][25]

    • The resulting nanosuspension can be used as a liquid formulation or can be further processed (e.g., freeze-dried) to obtain a solid powder.[11]

Visualizations

experimental_workflow cluster_formulation Formulation Strategy Selection cluster_physical Physical Modification Options cluster_chemical Chemical Modification Options cluster_evaluation Evaluation start Poorly Soluble Thiophene Sulfonamide Derivative phys_chem Physicochemical Characterization (pKa, logP, melting point) start->phys_chem decision Select Strategy phys_chem->decision physical Physical Modification decision->physical Ionizable? No chemical Chemical Modification decision->chemical Ionizable? Yes sd Solid Dispersion physical->sd nano Nanosuspension physical->nano cyclo Cyclodextrin Complexation physical->cyclo salt Salt Formation chemical->salt prodrug Prodrug Synthesis chemical->prodrug struct_mod Structural Modification chemical->struct_mod sol_eval Solubility & Dissolution Testing sd->sol_eval nano->sol_eval cyclo->sol_eval salt->sol_eval prodrug->sol_eval struct_mod->sol_eval bio_eval In Vivo Bioavailability Study sol_eval->bio_eval end Optimized Formulation bio_eval->end

Caption: Workflow for selecting a solubility enhancement strategy.

solid_dispersion_workflow start Start weigh Weigh Drug and Carrier (e.g., Celecoxib and PVP K30) start->weigh dissolve Dissolve in a Common Solvent (e.g., Methanol) weigh->dissolve evaporate Solvent Evaporation (e.g., 40°C in an oven) dissolve->evaporate dry Further Drying (e.g., in a desiccator) evaporate->dry crush Crush into a Fine Powder dry->crush sieve Sieve the Powder (e.g., 60-mesh) crush->sieve end Solid Dispersion Product sieve->end biological_impact_pathway start Poorly Soluble Thiophene Sulfonamide Derivative sol_enhance Solubility Enhancement Technique start->sol_enhance inc_sol Increased Aqueous Solubility & Dissolution sol_enhance->inc_sol inc_bio Increased Oral Bioavailability inc_sol->inc_bio target Higher Concentration at Target Site inc_bio->target effect Enhanced Therapeutic Effect target->effect

References

Technical Support Center: Refining Docking Protocols for Thiophene-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining molecular docking protocols for thiophene-based ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when docking thiophene-based ligands compared to other small molecules?

A1: Thiophene-based ligands present unique challenges primarily due to the presence of the sulfur atom. This heteroatom introduces specific electronic and geometric properties that can be difficult for standard docking force fields and scoring functions to handle accurately. Key challenges include properly modeling sulfur-involved non-covalent interactions, such as sulfur bonding, and accurately parameterizing the partial charges and van der Waals parameters for the thiophene ring.[1][2][3] The planarity of the thiophene ring can also influence its binding modes with receptors.[4]

Q2: How critical is the flexibility of the thiophene ligand and the protein target during docking?

A2: Handling flexibility is a major challenge in molecular docking.[4] For thiophene-based ligands, ring flexibility and the rotation of substituents can significantly impact the predicted binding pose. Neglecting receptor flexibility can lead to incorrect binding energies and poses.[4] It is crucial to account for the conformational rearrangements of the receptor's binding pocket to improve the accuracy of structure-based drug design.[4] Methods that allow for either full or partial flexibility of both the ligand and key amino acid residues in the binding site are recommended for more reliable results.[5][6]

Q3: Which force fields are recommended for docking studies involving thiophene derivatives?

A3: Standard force fields like CHARMM and AMBER can be used, but they may require specific parameterization for the thiophene moiety to ensure accuracy.[7][8] The CHARMM General Force Field (CGenFF) is designed for drug-like molecules and provides a good starting point.[9] For novel thiophene derivatives, it is often necessary to generate custom parameters using tools like the Force Field Toolkit (ffTK) to be compatible with CHARMM.[7] It is crucial to validate these parameters to ensure they accurately represent the ligand's conformational energies and intermolecular interactions.

Q4: How do I choose an appropriate scoring function for my thiophene-based docking study?

A4: The choice of scoring function is critical for accurately predicting the binding affinity of thiophene-containing ligands. Some scoring functions may not adequately account for the specific non-covalent interactions involving sulfur. It is advisable to test several scoring functions and select the one that shows the best correlation with experimental binding data for a set of known binders.[10][11] For sulfur-containing ligands, scoring functions that have been specifically parameterized or validated for such interactions, like those in some versions of AutoDock Vina that incorporate considerations for sulfur bonding, may provide better results.[3] Consensus scoring, which combines the results of multiple scoring functions, can also improve the accuracy of predictions.[10]

Troubleshooting Guide

Problem 1: My docking protocol fails to reproduce the crystal structure pose of a known thiophene-based inhibitor.

  • Possible Cause A: Inaccurate Ligand Preparation. Common errors in ligand preparation, such as incorrect protonation states, missing hydrogen atoms, or a physically unreasonable starting conformation, can lead to poor docking results.[12]

    • Solution: Ensure that the thiophene ligand is correctly prepared. This includes adding all hydrogen atoms, assigning correct partial charges (e.g., Gasteiger charges), and performing an energy minimization of the 3D structure using a suitable force field like MMFF94 before docking.[8]

  • Possible Cause B: Inadequate Force Field Parameterization. The default parameters in standard force fields may not accurately represent the energetics of the thiophene ring and its interactions.

    • Solution: Consider developing custom force field parameters for your specific thiophene-based ligand. Tools like the Force Field Toolkit (ffTK) can be used to generate CHARMM-compatible parameters.[7] These parameters should be validated by comparing computed properties with experimental data or high-level quantum mechanical calculations.

  • Possible Cause C: Poor Scoring Function Performance. The scoring function used may not be well-suited for scoring interactions involving sulfur.

    • Solution: Evaluate different scoring functions. A study showed that out of eleven scoring functions, PLP, F-Score, LigScore, DrugScore, LUDI, and X-Score performed well in reproducing experimentally determined structures.[10] It may be beneficial to use a consensus scoring approach, combining the results from multiple high-performing scoring functions.[10]

  • Possible Cause D: Insufficient Sampling of Protein Flexibility. The receptor's binding pocket may undergo conformational changes upon ligand binding (induced fit) that are not captured in a rigid receptor docking protocol.

    • Solution: Employ flexible docking protocols. This can involve allowing key amino acid side chains in the active site to move during the docking simulation.[13][14]

Problem 2: The docking scores for my thiophene-based ligands do not correlate with their experimental (e.g., IC50) activities.

  • Possible Cause A: Scoring Function Inaccuracy. The scoring function may not be accurately predicting the binding free energy.

    • Solution: The ultimate test for a docking protocol is its ability to correlate with experimental data.[15] If there is a poor correlation, it is essential to re-evaluate the chosen scoring function. Test a variety of scoring functions to see which one provides the best correlation for your specific system.[10] Some scoring functions like X-Score, PLP, DrugScore, and G-Score have shown better correlation with experimental binding affinities.[10]

  • Possible Cause B: Entropy and Solvation Effects. The scoring function may not be adequately accounting for entropic penalties upon binding or the effects of solvent.

    • Solution: Utilize scoring functions that incorporate terms for desolvation energy and entropic penalties. While challenging, accounting for these factors can improve the correlation with experimental data.

  • Possible Cause C: Covalent Inhibition. If your thiophene-based ligand is a covalent inhibitor, standard non-covalent docking protocols will not be appropriate.

    • Solution: Use a covalent docking protocol. These specialized methods model the formation of a covalent bond between the ligand and a specific residue in the protein target.[16][17]

Data Presentation

Table 1: Comparison of Docking Scores and Experimental Activity for Thiophene-Based Inhibitors

Compound ClassTarget ProteinDocking Score (kcal/mol)Experimental Activity (IC50)
Thiazole-Thiophene ScaffoldBreast Cancer Protein (PDB: 2W3L)-6.01110.2 µM
Thiazole-Thiophene ScaffoldBreast Cancer Protein (PDB: 2W3L)-5.43611.5 µM
Thieno[2,3-d]pyrimidineEGFR (Wild Type)-37.19 nM
Thieno[2,3-d]pyrimidineEGFR (T790M Mutant)-204.10 nM
Thiophene-3-carbonitrilesMurF Enzyme-0.18 to 663 µM
Thiophene Derivative (S23)DprE1-8.51678.125 µg/mL

Note: Docking scores and IC50 values are compiled from multiple studies and are for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental and computational protocols.[2][4][8][18]

Experimental Protocols

Detailed Methodology for a General Molecular Docking Workflow

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]

    • Remove all non-essential molecules, including water, co-crystallized ligands, and ions.[1]

    • Add hydrogen atoms to the protein structure.[1]

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger-Hückel method).

    • Perform energy minimization of the protein structure to relieve any steric clashes, using a force field such as CHARMm or AMBER.[8]

  • Ligand Preparation:

    • Draw the 2D structure of the thiophene-based ligand using a chemical drawing tool.[8]

    • Convert the 2D structure to a 3D structure.[8]

    • Add hydrogen atoms and assign Gasteiger charges to the ligand.[8]

    • Perform energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94).[8]

    • Define the rotatable bonds of the ligand.[12]

  • Grid Generation and Docking:

    • Define the binding site on the protein, typically by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.[1]

    • Use docking software (e.g., AutoDock, Glide, GOLD) to perform the docking calculation.[1] The software will explore different conformations and orientations of the ligand within the defined grid box.[1]

    • The program will then score the generated poses using a selected scoring function to estimate the binding affinity.[8]

  • Analysis of Results:

    • Analyze the docking results based on the docking score or binding energy to rank the potential compounds.[1]

    • Visually inspect the top-ranked poses to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.[8]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Docking Thiophene-Based Ligands cluster_1 Pose Reproduction Issues cluster_2 Correlation Issues start Start: Poor Docking Results q1 Reproduce Crystal Pose? start->q1 q2 Correlates with Experiment? q1->q2 Yes a1 Check Ligand Prep: - Protonation - Hydrogens - Minimized 3D Structure q1->a1 No b1 Re-evaluate Scoring Function: - Test functions known for good affinity correlation (e.g., X-Score, G-Score) q2->b1 No end Refined Docking Protocol q2->end Yes a2 Refine Force Field: - Custom Parameters for Thiophene - Use ffTK or similar tools a1->a2 a3 Evaluate Scoring Functions: - Test multiple functions (e.g., PLP, X-Score) - Consider consensus scoring a2->a3 a4 Implement Protein Flexibility: - Flexible side chains in active site - Induced fit docking a3->a4 a4->q1 b2 Consider Solvation/Entropy: - Use scoring functions with these terms b1->b2 b3 Check for Covalent Binding: - Use covalent docking protocol if applicable b2->b3 b3->q2

Caption: Troubleshooting workflow for refining docking protocols.

G cluster_0 General Molecular Docking Workflow cluster_1 Protein & Ligand Setup prep Preparation p_prep Protein Preparation: - Get PDB structure - Remove water/ions - Add hydrogens - Minimize energy prep->p_prep l_prep Ligand Preparation: - 2D to 3D conversion - Add hydrogens - Assign charges - Minimize energy prep->l_prep dock Docking Simulation run_dock Run Docking Software: (AutoDock, Glide, etc.) dock->run_dock analysis Analysis & Validation visualize Visualize Poses: Analyze interactions analysis->visualize correlate Correlate with Experimental Data: (e.g., IC50 values) analysis->correlate grid Grid Generation: Define binding site p_prep->grid l_prep->grid grid->dock score Score Poses: Estimate binding affinity run_dock->score score->analysis

Caption: A generalized workflow for molecular docking experiments.

References

Technical Support Center: Mitigating Toxicity of Thiophene-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying, understanding, and mitigating the toxicity associated with thiophene-containing molecules. The following information is intended to help troubleshoot common experimental issues and answer frequently asked questions.

Frequently Asked questions (FAQs)

Q1: What is the primary cause of toxicity in thiophene-containing molecules?

A1: The toxicity of many thiophene-containing compounds is primarily due to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4] This process can generate highly reactive electrophilic intermediates, namely thiophene-S-oxides and thiophene epoxides.[2][3][4] These reactive metabolites can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular dysfunction, immune responses, and cytotoxicity.[3]

Q2: Are all thiophene-containing molecules toxic?

A2: No, the inclusion of a thiophene moiety in a molecule does not automatically mean it will be toxic.[2] The overall toxicity depends on a balance between metabolic activation and detoxification pathways.[2][3] Factors such as the daily dose, the presence of alternative, less toxic metabolic pathways, and the efficiency of the body's detoxification systems play a crucial role.[2][4]

Q3: What are the common in vitro assays to assess the toxicity of thiophene-containing compounds?

A3: Common in vitro assays include:

  • Cytotoxicity Assays: Such as MTT, MTS, or neutral red uptake assays, which measure cell viability and proliferation in response to the compound.[5][6]

  • Reactive Metabolite Trapping Assays: These assays, often using glutathione (GSH) as a trapping agent, are designed to detect the formation of reactive electrophilic metabolites.[7][8][9]

  • Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of a compound.[10]

Q4: How can the toxicity of a thiophene-containing lead compound be mitigated?

A4: Several strategies can be employed to mitigate thiophene-related toxicity:

  • Structural Modification: Introducing bulky or electron-withdrawing groups on the thiophene ring can reduce or eliminate bioactivation.[11] The position of the substituent is also critical.

  • Blocking Metabolic Sites: Halogenation (e.g., fluorination) of the thiophene ring can block sites susceptible to oxidative metabolism.

  • Introducing Alternative Metabolic Pathways: Designing the molecule to have other sites that are more easily metabolized can divert metabolism away from the thiophene ring.[2]

  • Isosteric Replacement: In some cases, the thiophene ring can be replaced with another bioisostere that is less prone to metabolic activation, such as a phenyl ring, though this may alter the compound's activity.[11]

Q5: My thiophene-containing compound shows high activity in my primary screen. How can I determine if this is a false positive due to assay interference?

A5: Phytochemicals and other complex molecules can sometimes interfere with assay readouts. To check for this, you can perform control experiments, such as:

  • Assay in the presence of a non-ionic detergent: If the compound's activity is significantly reduced in the presence of a detergent like Triton X-100, it may indicate that the compound is forming aggregates that non-specifically inhibit proteins.

  • Thiol reactivity assessment: Running the assay with and without a reducing agent like DTT can indicate if the compound is reacting non-specifically with cysteine residues on proteins.

  • Optical interference check: Measure the absorbance or fluorescence of your compound at the assay's wavelengths to ensure it's not directly interfering with the signal.

Troubleshooting Guides

Issue 1: Unexpected or High Cytotoxicity in Cell-Based Assays

Symptoms:

  • IC50 values are much lower than anticipated.

  • Significant cell death is observed even at low concentrations.

  • Results are inconsistent between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Solution
Metabolic Activation The cell line used (e.g., HepG2) may have sufficient CYP activity to metabolize the thiophene to toxic metabolites.Co-incubate with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to see if cytotoxicity is reduced.
Compound Precipitation The compound may be precipitating in the cell culture medium, leading to non-specific toxicity.[12][13][14]Visually inspect wells for precipitate. Perform a solubility test in the assay medium.[14] If precipitation is an issue, consider using a lower concentration, a different solvent, or a co-solvent.[13]
Inconsistent Cell Seeding Variations in the initial number of cells can significantly impact IC50 values.[15]Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[15][16]
Contamination Mycoplasma or other microbial contamination can affect cell health and response to compounds.[17]Regularly test cell cultures for mycoplasma.[17]
Issue 2: Inconsistent or No Signal in Reactive Metabolite Trapping Assays

Symptoms:

  • High background signal in the absence of the test compound.

  • No detectable GSH adducts, even when toxicity is observed.

  • Results are not reproducible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Solution
High Background The trapping agent (e.g., dansyl glutathione) may be unstable or the detection method may be too sensitive.[18]Run appropriate negative controls (without test compound, without NADPH). Optimize LC-MS/MS parameters for better signal-to-noise.
Rapid Further Reaction The initial GSH adduct may be unstable and react further.Analyze samples at multiple time points to capture transient adducts.
Alternative Detoxification The reactive metabolite may be detoxified by other pathways (e.g., UDP-glucuronosyltransferases).Include co-factors for other metabolic enzymes in the incubation to get a more complete picture of metabolism.
Low Level of Bioactivation The rate of reactive metabolite formation may be below the limit of detection.Increase the concentration of the test compound or the incubation time. Use a more sensitive analytical method.

Data Presentation

Table 1: Comparative Cytotoxicity of Thiophene Derivatives in HepG2 Cells (MTT Assay, 48h)

Compound IDSubstitution on Thiophene RingIC50 (µM)Reference
Thiophene-A2-acetyl85.3[6]
Thiophene-B2-acetyl, 5-chloro> 100[6]
Thiophene-C2-acetyl, 5-bromo> 100[6]
Thiophene-D2-acetyl, 4-chloro92.1[6]
Thiophene-E2-acetyl, 4-bromo95.6[6]
Thiophene-F2-acetyl, 5-methylNo adduct detected[6]

Table 2: Formation of GSH Adducts with Substituted 2-Acetylthiophenes

SubstitutionRelative Adduct Level (%)
4-H, 5-H (unsubstituted)100
4-Br~80
4-Cl~80
5-Cl~60
5-CN~40
4-CH3~20
5-Br<10
5-CH3Not Detected

Data is semi-quantitative and based on the findings in reference[6].

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[1][19]

  • Compound Treatment: Prepare serial dilutions of the thiophene-containing compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent and non-toxic across all wells (typically ≤ 0.5%).[1] Replace the old medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.[15]

Protocol 2: In Vitro Reactive Metabolite Trapping with GSH
  • Prepare Stock Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM. Prepare a solution of GSH (e.g., 10 mM) in buffer. Prepare an NADPH regenerating system.[7]

  • Incubation Reaction: In a microcentrifuge tube, combine in order: phosphate buffer, Human Liver Microsomes (HLM), GSH, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.[7]

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking. Include negative controls (without NADPH and/or without the test compound).[7]

  • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the sample to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of GSH adducts using a high-resolution mass spectrometer. Monitor for the expected mass of the parent compound plus the mass of glutathione.

Visualizations

metabolic_activation cluster_0 Metabolic Activation of Thiophene cluster_1 Cellular Consequences Thiophene Thiophene-containing Drug CYP450 Cytochrome P450 (e.g., CYP2C9) Thiophene->CYP450 Oxidation S_oxide Thiophene-S-oxide (Reactive) CYP450->S_oxide S-oxidation Epoxide Thiophene Epoxide (Reactive) CYP450->Epoxide Epoxidation Macromolecules Cellular Macromolecules (Proteins, DNA) S_oxide->Macromolecules Covalent Binding Epoxide->Macromolecules Covalent Binding Adducts Covalent Adducts Macromolecules->Adducts Toxicity Cellular Dysfunction & Cytotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of thiophene-containing drugs leading to toxicity.

experimental_workflow start Start: Thiophene Compound Screening cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity high_tox High Toxicity Observed? cytotoxicity->high_tox low_tox Low Toxicity: Proceed with Development high_tox->low_tox No gsh_trapping Reactive Metabolite Trapping Assay (GSH) high_tox->gsh_trapping Yes reactive_metabolites Reactive Metabolites Detected? gsh_trapping->reactive_metabolites reactive_metabolites->low_tox No mitigation Mitigation Strategy: - Structural Modification - Isosteric Replacement reactive_metabolites->mitigation Yes retest Re-synthesize and Re-test mitigation->retest retest->cytotoxicity

Caption: Experimental workflow for assessing and mitigating thiophene-related toxicity.

troubleshooting_logic start Inconsistent IC50 Values check_precipitation Check for Compound Precipitation start->check_precipitation precipitation_yes Precipitation Observed check_precipitation->precipitation_yes precipitation_no No Precipitation check_precipitation->precipitation_no solubility_solution Optimize Solubility: - Lower Concentration - Change Solvent precipitation_yes->solubility_solution check_cells Verify Cell Health & Seeding Density precipitation_no->check_cells cell_issue Inconsistent Cells check_cells->cell_issue cell_ok Cells Consistent check_cells->cell_ok cell_solution Standardize Cell Culture Protocol cell_issue->cell_solution check_assay Review Assay Protocol cell_ok->check_assay

References

Validation & Comparative

"comparative analysis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid with other inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Inhibitor Potency Against M. tuberculosis MenA

The following table summarizes the in vitro inhibitory activity of selected compounds against the MenA enzyme from Mycobacterium tuberculosis. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundChemical ClassMenA IC50 (µM)M. tuberculosis Growth Inhibition (GIC50/MIC in µM)Reference
Compound 10 (4-bromophenyl analog)Piperidine Derivative12 ± 214 ± 0[1]
Compound 11 (4-chlorophenyl analog)Piperidine Derivative22 ± 310 ± 1[1]
Ro 48-8071 Benzophenone Derivative95[2]
NM-4 Phenyl-alkoxy-benzophenoneNot Reported4.5[3]
7-methoxy-2-naphthol derivative (1) Naphthol Derivative~11.3 (5 µg/ml)~6.8 (3 µg/ml)[4]
7-methoxy-2-naphthol derivative (2) Naphthol Derivative~13.6 (6 µg/ml)~6.8 (3 µg/ml)[4]

Note: GIC50 is the concentration that inhibits 50% of bacterial growth. MIC is the minimum inhibitory concentration.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of inhibitor studies. Below is a representative protocol for a cell-free MenA enzyme inhibition assay.

MenA Enzyme Inhibition Assay Protocol

This protocol is adapted from methodologies described in the literature for measuring the activity of MenA, which catalyzes the transfer of a prenyl group from a donor to 1,4-dihydroxy-2-naphthoate (DHNA).[2]

1. Preparation of Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 5 mM MgCl₂ and 0.1% CHAPS.
  • Substrates:
  • 1,4-dihydroxy-2-naphthoate (DHNA) stock solution (e.g., in DMSO).
  • Radiolabeled prenyl donor, such as [³H]farnesyl diphosphate.
  • Enzyme Source: Membrane protein fraction isolated from M. tuberculosis.
  • Inhibitor Stock Solutions: Prepare serial dilutions of the test compounds (e.g., in DMSO).

2. Assay Procedure:

  • In a microcentrifuge tube or 96-well plate, combine the assay buffer, DHNA (final concentration, e.g., 500 µM), and varying concentrations of the inhibitor.
  • Add the membrane protein preparation (50–100 µg) to the mixture.
  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a specified temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding the radiolabeled prenyl donor (e.g., 10 µM [³H]farnesyl diphosphate).
  • Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.

3. Reaction Termination and Product Analysis:

  • Stop the reaction (e.g., by adding a quenching solution like a mixture of chloroform and methanol).
  • Extract the lipid-soluble product (radiolabeled demethylmenaquinone).
  • Analyze the amount of product formed using techniques such as thin-layer chromatography (TLC) followed by autoradiography or liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of MenA inhibition for each inhibitor concentration relative to a control reaction without any inhibitor.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Menaquinone Biosynthesis Pathway in M. tuberculosis

The following diagram illustrates the key enzymatic steps in the menaquinone biosynthesis pathway, highlighting the critical role of MenA.

menaquinone_pathway Chorismate Chorismate MenF_MenB MenF - MenB Chorismate->MenF_MenB Multiple Steps DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) MenA_node MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) DHNA->MenA_node DMK Demethylmenaquinone MenG MenG DMK->MenG MK Menaquinone (MK-9) (Vitamin K2) ETC Electron Transport Chain MK->ETC MenA_node->DMK Inhibitor MenA Inhibitors (e.g., Piperidine derivatives) Inhibitor->MenA_node MenG->MK MenF_MenB->DHNA

Caption: The menaquinone biosynthesis pathway in M. tuberculosis.

Experimental Workflow for MenA Inhibitor Screening

This diagram outlines the general workflow for identifying and characterizing MenA inhibitors.

inhibitor_screening_workflow start Start: Compound Library assay_dev Assay Development: Cell-Free MenA Enzyme Assay start->assay_dev primary_screen Primary Screening: High-Throughput Screening (HTS) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds whole_cell Whole-Cell Activity Assay (M. tuberculosis growth inhibition) dose_response->whole_cell sar Structure-Activity Relationship (SAR) Studies whole_cell->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for MenA inhibitor screening and development.

References

Comparative Analysis of Structure-Activity Relationships in Thiophene-Sulfonyl-Piperidine Analogs and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic compounds related to 1-(thiophene-2-sulfonyl)-piperidine-4-carboxylic acid. Direct SAR studies on this specific scaffold are limited in publicly available literature. Therefore, this guide draws insights from research on analogous structures, including thiophene-sulfonamides and various piperidine derivatives, to provide a foundational understanding for researchers in drug discovery and development. The data presented herein is compiled from studies on related compound series and should be interpreted as a guide for the design of novel analogs based on the this compound core.

Key Insights from Analogs

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its presence in numerous approved drugs.[1] Similarly, the thiophene moiety is a versatile aromatic system that participates in various biological interactions and is a component of many pharmaceuticals.[2][3][4][5] The combination of these two moieties through a stable sulfonyl linker, along with a carboxylic acid functional group, presents a promising starting point for the development of novel therapeutic agents.

While specific SAR data for the title compound is scarce, studies on related structures provide valuable insights into potential modifications:

  • Thiophene Ring Substitutions: Modifications to the thiophene ring can significantly impact biological activity. For instance, in a series of thiophene-2-carboxamide derivatives, substitutions at the 3-position with amino, hydroxyl, or methyl groups led to variations in antioxidant and antibacterial properties.[6]

  • Piperidine Ring Modifications: The piperidine scaffold allows for diverse substitutions. In a study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA, modifications at various positions of the piperidine ring were explored to optimize potency and improve pharmacokinetic properties.[7][8]

  • Sulfonamide Linker: The sulfonamide group is a key feature in many biologically active compounds, including anticancer agents.[9] Its geometry and hydrogen bonding capabilities can play a crucial role in target binding.

Quantitative Structure-Activity Relationship Data

The following tables summarize SAR data from studies on compounds with structural similarities to this compound.

Table 1: SAR of 3-Substituted-Thiophene-2-Carboxamide Derivatives (Antioxidant and Antibacterial Activity)

This table is based on a study of thiophene-2-carboxamide derivatives and provides insights into how substitutions on the thiophene ring can influence biological activity.[6]

Compound IDR Group (at position 3)Antioxidant Activity (% Inhibition)[6]Antibacterial Activity (Activity Index vs. Ampicillin)[6]
7a -NH₂62.0High
3a -OH54.9Moderate
5a -CH₃22.9Low

Data adapted from a study on thiophene-2-carboxamide derivatives. The specific compounds are different from the guide's core topic but provide a model for thiophene ring modifications.

Table 2: SAR of Piperidine Derivatives as MenA Inhibitors

This table is derived from a study on piperidine derivatives targeting the MenA enzyme in Mycobacterium tuberculosis. It highlights the impact of modifying the substituent attached to the piperidine nitrogen.[7][8]

Compound IDWestern Moiety (attached to piperidine)MenA IC₅₀ (µM)[7][8]M. tuberculosis GIC₅₀ (µM)[7][8]
Analog 1 Benzophenone>10010-25
Analog 2 4-Fluorophenyl25-5010-25
Analog 3 3-Phenoxyphenyl10-251-5

This data is from a different series of piperidine derivatives and is intended to illustrate the importance of substituents on the piperidine ring for biological activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments based on the cited literature.

Synthesis of Thiophene-Piperidine Scaffolds

A general synthetic approach for related thiophene-arylamide derivatives involves the condensation of an appropriate aryl carboxylic acid with piperidine, followed by hydrolysis.[10] For the specific synthesis of this compound analogs, a typical route would involve the reaction of thiophene-2-sulfonyl chloride with a piperidine-4-carboxylic acid ester, followed by ester hydrolysis.

In Vitro Enzyme Inhibition Assay (Example: MenA Inhibition Assay)

This protocol is based on the methodology used to evaluate inhibitors of Mycobacterium tuberculosis MenA.[7][8]

  • Enzyme and Substrate Preparation: Recombinant MenA enzyme is purified. The substrates, 1,4-dihydroxy-2-naphthoate (DHNA) and farnesyl pyrophosphate (FPP), are prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Reaction: The reaction is initiated by adding the enzyme to a mixture of the substrates and the test compound in a 96-well plate.

  • Detection: The reaction progress is monitored by detecting the consumption of a substrate or the formation of a product. For example, a coupled-enzyme assay can be used to detect the release of pyrophosphate.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a suitable equation.

Antimicrobial Susceptibility Testing (Example: Microplate Alamar Blue Assay)

This protocol is adapted from a method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[10]

  • Bacterial Culture: M. tuberculosis H₃₇Rv is cultured in an appropriate broth medium.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated for several days at 37°C.

  • Detection: Alamar Blue reagent is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change.

Visualizations

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for SAR studies and a generic signaling pathway that could be modulated by this class of compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Assay (e.g., Enzyme Inhibition) purification->primary_assay secondary_assay Secondary Assay (e.g., Cell-based) primary_assay->secondary_assay sar_analysis SAR Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.

signaling_pathway receptor Receptor enzyme Target Enzyme receptor->enzyme activates inhibitor Thiophene-Sulfonyl-Piperidine Analog inhibitor->enzyme inhibits product Product enzyme->product substrate Substrate substrate->product downstream Downstream Signaling product->downstream response Cellular Response downstream->response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of an analog on a target enzyme.

References

"head-to-head comparison of thiophene vs. furan analogs in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals, detailing the performance of thiophene and furan analogs in anticancer and CXCR4 inhibition assays, supported by experimental data and protocols.

In the landscape of medicinal chemistry, the choice of a heterocyclic scaffold can profoundly influence the biological activity of a drug candidate. Thiophene and furan, both five-membered aromatic heterocycles, are frequently employed as bioisosteres for a phenyl ring. While structurally similar, the replacement of furan's oxygen with thiophene's sulfur atom imparts distinct physicochemical properties that can translate into significant differences in biological assays. This guide provides a head-to-head comparison of thiophene and furan analogs, presenting quantitative data from anticancer and CXCR4 inhibition studies to inform rational drug design.

Anticancer Activity: A Competitive Edge for Thiophene in Thiobarbiturates

A comparative study of 5-substituted-2-thiobarbituric acid derivatives revealed noteworthy differences in their cytotoxic activities against various cancer cell lines. The thiophene analog, 5-(2-Thiophene)-2-thiobarbituric acid, was directly compared with its furan and phenyl counterparts.

CompoundCancer Cell LineIC50 (µM)[1]
5-(2-Thiophene)-2-thiobarbituric acidDU145 (Prostate)>100
DWD (Oral)>100
MCF7 (Breast)>100
5-(Furan-2-yl)methylene-2-thioxo...DU145 (Prostate)18.2
DWD (Oral)25.1
MCF7 (Breast)12.5
5-Benzylidene-2-thioxo...DU145 (Prostate)>100
DWD (Oral)>100
MCF7 (Breast)>100

Note: While the provided data for the thiophene analog shows IC50 values greater than 100 µM, the furan analog demonstrated significant cytotoxic activity, suggesting that in this particular scaffold, the furan moiety is more favorable for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding:

  • Cancer cell lines (DU145, DWD, MCF7) were seeded in 96-well plates at a density of 5,000-10,000 cells/well.

  • Plates were incubated for 24 hours to allow for cell attachment.

Compound Treatment:

  • A stock solution of each test compound was prepared in DMSO.

  • Serial dilutions of the compounds were made in complete cell culture medium, ensuring the final DMSO concentration was below 0.5%.

  • The culture medium was removed from the cells and replaced with medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO only) was included.

  • The cells were incubated for 48-72 hours.

MTT Assay and Data Analysis:

  • MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined from the dose-response curves.

CXCR4 Inhibition: Thiophene and Furan Analogs in a Close Race

In the context of CXCR4 inhibition, a key target in inflammation and cancer metastasis, a head-to-head comparison of thiophene and furan-based compounds revealed that both scaffolds can yield potent antagonists. The study focused on 2,5- and 3,4-disubstituted thiophene and furan analogs.[2]

Compound ClassSubstitution PatternRepresentative EC50 (nM)[2]Inhibition of Metastatic Cell Invasion (%)[2]
Thiophene-based CXCR4 inhibitors2,5-disubstitutedLower than 1000 nMAt least 45%
3,4-disubstitutedLower than 1000 nMAt least 45%
Furan-based CXCR4 inhibitors2,5-disubstitutedLower than 1000 nMAt least 45%

Note: The study identified 15 hit compounds from both thiophene and furan series with effective concentrations lower than 1000 nM, indicating that both heterocycles can be successfully utilized in the design of potent CXCR4 inhibitors.

Experimental Protocol: Matrigel Invasion Assay

The ability of the compounds to inhibit cancer cell invasion was assessed using a Matrigel invasion assay.[3][4][5]

Preparation of Inserts:

  • Transwell inserts (8 µm pore size) were coated with Matrigel and allowed to solidify in an incubator.

Cell Seeding:

  • Cancer cells were harvested, resuspended in serum-free medium, and seeded onto the Matrigel-coated inserts.

Invasion Assay:

  • The lower chamber of the wells contained a medium with a chemoattractant (e.g., 10% FBS).

  • The plates were incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

Quantification:

  • Non-invaded cells on the upper surface of the insert were removed.

  • Invaded cells on the lower surface were fixed and stained (e.g., with crystal violet).

  • The number of invaded cells was quantified by counting under a microscope.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a representative experimental workflow and a key signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays Thiobarbituric_Acid 2-Thiobarbituric Acid Condensation Knoevenagel Condensation Thiobarbituric_Acid->Condensation Thiophene_Aldehyde Thiophene-2- carboxaldehyde Thiophene_Aldehyde->Condensation Thiophene Series Furan_Aldehyde Furan-2- carboxaldehyde Furan_Aldehyde->Condensation Furan Series Thiophene_Analog Thiophene Analog Condensation->Thiophene_Analog Furan_Analog Furan Analog Condensation->Furan_Analog MTT_Assay MTT Cytotoxicity Assay Thiophene_Analog->MTT_Assay Furan_Analog->MTT_Assay Cell_Culture Cancer Cell Lines (e.g., DU145, MCF7) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination BRAF_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

References

Bridging the Gap: A Comparative Guide to the Cross-Validation of In Silico Predictions with Experimental Data for Thiophene Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational modeling and experimental validation is a critical cornerstone of modern drug discovery. This guide provides an objective comparison of in silico predictions with experimental data for thiophene-based inhibitors, a class of compounds with significant therapeutic potential. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to facilitate a deeper understanding of the strengths and limitations of computational approaches in drug design and the indispensable role of experimental verification.

The thiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of enzymes implicated in diseases such as cancer and inflammation.[1][2] Computational methods, particularly molecular docking, are invaluable tools for predicting the binding affinities and modes of these inhibitors, thereby accelerating the identification of promising drug candidates.[3] However, the predictive power of in silico models must be rigorously cross-validated with robust experimental data to ensure their biological relevance and guide further optimization.[3]

Data Presentation: Docking Scores vs. Experimental Activity

A strong correlation between the predicted binding energy (docking score) from in silico studies and the measured inhibitory activity (e.g., IC50) from experimental assays provides confidence in the computational model's ability to screen and prioritize compounds.[3] The following tables summarize representative data from various studies on thiophene derivatives targeting key enzymes.

Kinase Inhibitors

Thiophene-based compounds have been extensively investigated as inhibitors of various kinases involved in cancer cell signaling pathways.[1]

Compound ID/SeriesTarget Kinase(s)In Silico Docking Score/Binding Energy (kcal/mol)Experimental IC50 (µM)
Thieno[2,3-d]pyrimidine Derivative 5FLT3-8.06832.435 ± 5.5[1]
Thieno[2,3-d]pyrimidine Derivative 8Kinase Assay-7.529≥77% inhibition[1]
Thieno[2,3-d]pyrimidine Derivative 9bKinase Assay-8.360≥77% inhibition[1]
Thiophene-based Inhibitor 21aEGFRNot specified0.00047[4]
Thiophene-based Inhibitor 21aHER2Not specified0.00014[4]
Quinazolinone-Thiophene Hybrid 6p38α MAPK-10.880.18 ± 0.02[5]
Quinazolinone-Thiophene Hybrid 8ap38α MAPK-11.280.23 ± 0.05[5]
Quinazolinone-Thiophene Hybrid 8bp38α MAPK-10.960.31 ± 0.04[5]
Cyclooxygenase-2 (COX-2) Inhibitors

Thiophene derivatives have also shown promise as anti-inflammatory agents by targeting COX-2.

Compound ID/SeriesTarget EnzymeIn Silico Docking Score (kcal/mol)Experimental IC50 (µM)
Thiophene-based COX-2 InhibitorCOX-2-9.80.25[3]
Thiophene-based COX-2 InhibitorCOX-2-9.50.38[3]
Thiophene-based COX-2 InhibitorCOX-2-9.20.52[3]

Experimental Protocols

Accurate experimental validation relies on well-defined and standardized protocols. Below are methodologies for common assays used to validate thiophene inhibitors.

In Vitro Kinase Inhibition Assay

This assay is a common method to validate computational predictions for kinase inhibitors.[1]

Reagents and Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, FLT3)

  • ATP

  • Substrate peptide

  • Thiophene-based test compounds

Procedure:

  • The kinase, substrate, and test compound are incubated together in a buffer solution.

  • The kinase reaction is initiated by the addition of ATP.

  • After a specific incubation period, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radioactivity.[1]

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Procedure:

  • A stock solution of the thiophene inhibitor is prepared in DMSO and serially diluted to the desired concentrations in the assay buffer.[3]

  • In a 96-well opaque microplate, the reaction buffer, Heme, and COX-2 enzyme are added to the appropriate wells.[3]

  • The thiophene inhibitor is then added to the wells and incubated for a specified time.

  • The reaction is initiated by adding a substrate, such as arachidonic acid.

  • The production of prostaglandin is measured, often using a colorimetric or fluorescent probe.

Data Analysis: The rate of reaction is calculated from the linear phase of the kinetic plot. The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of thiophene derivatives on cancer cell lines.

Procedure:

  • Cancer cells (e.g., HepG2, PC-3) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the thiophene compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.[6]

Visualizing the Workflow and Pathways

Diagrams are essential for understanding the logical flow of research and the biological context of the inhibitors.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation In Vitro Assays In Vitro Assays Binding Energy Calculation->In Vitro Assays Select Candidates Correlation Analysis Correlation Analysis Binding Energy Calculation->Correlation Analysis Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Data Analysis Data Analysis Cell-Based Assays->Data Analysis Data Analysis->Correlation Analysis

Workflow for in silico prediction and experimental validation.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Thiophene Inhibitor Thiophene Inhibitor Thiophene Inhibitor->EGFR

Simplified EGFR signaling pathway and inhibition point.

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiophene Inhibitor Thiophene Inhibitor Thiophene Inhibitor->COX-2

Simplified COX-2 signaling pathway and point of inhibition.

References

Evaluating the Selectivity Profile of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential selectivity profile of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid. Due to the limited publicly available biological data for this specific compound, this evaluation is based on the known activities of structurally related thiophene and piperidine derivatives against key biological targets. This document aims to offer a predictive assessment to guide future experimental investigations.

The core structure of this compound combines a thiophene ring, a sulfonyl linker, and a piperidine-4-carboxylic acid moiety. Derivatives containing these individual components have shown inhibitory activity against enzymes in Mycobacterium tuberculosis, such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), as well as inflammatory enzymes like cyclooxygenase-2 (COX-2).

Potential Biological Targets and Comparative Analysis

Based on the structure-activity relationships (SAR) of similar compounds, we have identified three potential primary targets for this compound:

  • MenA (1,4-dihydroxy-2-naphthoate prenyltransferase): An essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for tuberculosis therapy.

  • DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): Another critical enzyme for the synthesis of the mycobacterial cell wall, and a key target for novel anti-tuberculosis drugs.

  • COX-2 (Cyclooxygenase-2): An enzyme involved in the inflammatory response. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

The following sections provide a comparative analysis of reported inhibitors for each of these targets, highlighting compounds with structural similarities to this compound.

Comparison with Known MenA Inhibitors

While no direct inhibition data for this compound against MenA has been reported, studies on related piperidine derivatives suggest potential activity. The piperidine moiety is a common scaffold in MenA inhibitors.

Table 1: Comparative Activity of Piperidine Derivatives against M. tuberculosis MenA

Compound IDStructureMenA IC50 (µM)M. tb GIC50 (µM)Reference
Compound 1 4-((3-(4-chlorobenzoyl)phenoxy)methyl)-N-(4-(methyl(propyl)amino)benzyl)piperidin-1-amine138[1]
Analog 2 (4-chlorophenyl)(3-((1-(4-(propylamino)benzyl)piperidin-4-yl)methoxy)phenyl)methanone2210[1]

Note: IC50 is the half-maximal inhibitory concentration against the enzyme. GIC50 is the concentration that inhibits 50% of M. tuberculosis growth.

The data in Table 1 showcases piperidine-containing molecules with moderate inhibitory activity against MenA and whole-cell M. tuberculosis. The structural complexity of these active compounds, featuring a benzophenone moiety and a substituted benzylamine, is significantly different from the simpler this compound. This suggests that while the piperidine core is present, the specific substitutions are crucial for MenA inhibition. The sulfonyl linker and the carboxylic acid of the title compound may influence binding to the active site differently.

Comparison with Known DprE1 Inhibitors

The thiophene moiety is a key structural feature in a number of potent DprE1 inhibitors. However, the nature of the linker between the thiophene and piperidine rings is critical. One study on oxadiazole piperidines as DprE1 inhibitors noted that replacing a carbonyl linker with a sulfonyl group was not tolerated, leading to a loss of activity[2]. This finding is particularly relevant for predicting the DprE1 inhibitory potential of this compound.

Table 2: Comparative Activity of Thiophene-based DprE1 Inhibitors

Compound IDStructureDprE1 IC50 (µg/mL)M. tb MIC (µg/mL)Reference
TCA1 N-(4-(tert-butyl)phenyl)-5-(N-(tert-butoxycarbonyl)glycyl)thiophene-2-carboxamideNot Reported0.2-0.9[3]
Compound 23j 5-((S)-2-amino-N,3,3-trimethylbutanamido)-N-(4-(tert-butyl)phenyl)thiophene-2-carboxamide0.2-0.90.02-0.12[3]
Compound 25a N-(4-(tert-butyl)phenyl)-5-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-2-carboxamide0.2-0.90.02-0.12[3]

Note: IC50 is the half-maximal inhibitory concentration against the enzyme. MIC is the minimum inhibitory concentration against the whole organism.

The compounds in Table 2 are potent thiophene-arylamide DprE1 inhibitors[3]. Their mechanism of action involves non-covalent interactions within the enzyme's active site. The thiophene core is crucial for activity, but the amide linker and the specific substitutions on the arylamide and the other side of the thiophene ring are finely tuned for optimal potency. The sulfonyl linker in this compound presents a significant structural deviation from these active compounds.

Comparison with Known COX-2 Inhibitors

Thiophene derivatives have also been explored as selective COX-2 inhibitors. The electronic properties of the thiophene ring can be advantageous for binding to the COX-2 active site.

Table 3: Comparative Activity of Thiophene-based COX-2 Inhibitors

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound VIIa 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide19.50.2967.24[4]
Compound 5b N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide45.615.458.37[5]
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide14.20.4233.8[4]

Note: IC50 is the half-maximal inhibitory concentration. The Selectivity Index indicates the preference for inhibiting COX-2 over COX-1.

The data in Table 3 indicates that thiophene-containing molecules can be potent and selective COX-2 inhibitors[4][5]. Compound VIIa, a 2-benzamido-thiophene-3-carboxamide derivative, shows excellent potency and selectivity for COX-2[4]. These active compounds possess amide functionalities, which differ from the sulfonyl linker in the title compound. The presence of the sulfonamide group in the highly selective COX-2 inhibitor Celecoxib is noteworthy, suggesting that a sulfonyl-containing moiety can be accommodated in the COX-2 active site.

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate the relevant biological pathways and a general workflow for evaluating enzyme inhibitors.

DOT script for MenA Signaling Pathway

MenA_Pathway Chorismate Chorismate MenF_D_H_C_E_B MenF, MenD, MenH, MenC, MenE, MenB Chorismate->MenF_D_H_C_E_B Multiple steps DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenF_D_H_C_E_B->DHNA MenA MenA DHNA->MenA FPP Farnesyl pyrophosphate (FPP) FPP->MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone MenG MenG Demethylmenaquinone->MenG Menaquinone Menaquinone (Vitamin K2) MenG->Menaquinone ETC Electron Transport Chain Menaquinone->ETC Inhibitor 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid (Potential Inhibitor) Inhibitor->MenA Inhibition

MenA_Pathway Chorismate Chorismate MenF_D_H_C_E_B MenF, MenD, MenH, MenC, MenE, MenB Chorismate->MenF_D_H_C_E_B Multiple steps DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenF_D_H_C_E_B->DHNA MenA MenA DHNA->MenA FPP Farnesyl pyrophosphate (FPP) FPP->MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone MenG MenG Demethylmenaquinone->MenG Menaquinone Menaquinone (Vitamin K2) MenG->Menaquinone ETC Electron Transport Chain Menaquinone->ETC Inhibitor 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid (Potential Inhibitor) Inhibitor->MenA Inhibition

Caption: Menaquinone biosynthesis pathway and the potential point of inhibition by this compound.

DOT script for DprE1 Signaling Pathway

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2'-keto- β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan Inhibitor 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid (Potential Inhibitor) Inhibitor->DprE1 Inhibition

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2'-keto- β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan Inhibitor 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid (Potential Inhibitor) Inhibitor->DprE1 Inhibition

Caption: DprE1/DprE2 pathway in mycobacterial cell wall synthesis and the potential point of inhibition.

DOT script for COX-2 Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid (Potential Inhibitor) Inhibitor->COX2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid (Potential Inhibitor) Inhibitor->COX2 Inhibition

Caption: The COX-2 pathway in inflammation and the potential point of inhibition.

DOT script for Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_data_analysis Data Analysis Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Enzyme Inhibition Screening (e.g., at 10 µM) Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination for Active Compounds Primary_Screening->IC50_Determination Selectivity_Assay Selectivity Profiling (vs. related enzymes, e.g., COX-1) IC50_Determination->Selectivity_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (for M. tb) Selectivity_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., in mammalian cells) Selectivity_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_data_analysis Data Analysis Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Enzyme Inhibition Screening (e.g., at 10 µM) Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination for Active Compounds Primary_Screening->IC50_Determination Selectivity_Assay Selectivity Profiling (vs. related enzymes, e.g., COX-1) IC50_Determination->Selectivity_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (for M. tb) Selectivity_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., in mammalian cells) Selectivity_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the evaluation of a novel enzyme inhibitor.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of enzyme inhibitors. The following are outlines of key experimental protocols for the potential targets of this compound.

In Vitro MenA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified MenA.

Materials:

  • Purified M. tuberculosis MenA enzyme (membrane fraction)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • [³H]-Farnesyl pyrophosphate ([³H]FPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.1% (w/v) CHAPS

  • Test compound (this compound) and control inhibitors dissolved in DMSO

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates (e.g., silica gel)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the test compound (or DMSO for control), and the purified MenA enzyme.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding DHNA and [³H]FPP to the mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extraction: Extract the lipid-soluble product (demethylmenaquinone) into the organic phase.

  • TLC Separation: Spot the organic extract onto a TLC plate and develop the chromatogram to separate the product from the unreacted substrate.

  • Quantification: Scrape the spot corresponding to the product into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro DprE1 Enzyme Inhibition Assay (Radiolabeled Substrate Assay)

This assay measures the inhibition of DprE1 activity by monitoring the conversion of a radiolabeled substrate.

Materials:

  • Purified recombinant M. tuberculosis DprE1 enzyme

  • FAD (flavin adenine dinucleotide)

  • [¹⁴C]-Decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR)

  • Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

  • Test compound and control inhibitors dissolved in DMSO

  • TLC plates (e.g., silica gel)

  • Phosphorimager

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, FAD, and the purified DprE1 enzyme.

  • Inhibitor Incubation: Incubate the enzyme with various concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 30°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]-DPR.

  • Reaction Quenching: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Product Separation: Separate the substrate ([¹⁴C]-DPR) from the product ([¹⁴C]-DPX) using thin-layer chromatography (TLC).

  • Quantification: Expose the dried TLC plate to a phosphor screen and scan using a phosphor imager to visualize and quantify the radiolabeled spots.

  • Data Analysis: Calculate the percentage of substrate conversion for each reaction. Determine the percent inhibition for each concentration of the test inhibitor relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value[5].

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Test compound and control inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • ELISA-based detection kit for prostaglandin E2 (PGE2) or a suitable colorimetric or fluorometric detection method.

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Incubation: In separate wells of a 96-well plate, add the enzyme solution, cofactors, and various concentrations of the test compound or controls. Pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the reaction mixture for a short period (e.g., 2 minutes at 37°C).

  • Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., a solution of stannous chloride).

  • Product Quantification: Measure the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound. Determine the IC50 values for both enzymes by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, this comparative analysis provides a framework for predicting its potential selectivity profile.

  • MenA Inhibition: The structural dissimilarity to known potent MenA inhibitors suggests that strong inhibition of this enzyme is less likely, although the presence of the piperidine core warrants experimental investigation.

  • DprE1 Inhibition: The presence of a sulfonyl linker, which has been shown to be detrimental to the activity of other thiophene-based DprE1 inhibitors, suggests that this compound may not be a potent inhibitor of this enzyme.

  • COX-2 Inhibition: The thiophene moiety is present in some selective COX-2 inhibitors, and the sulfonyl group is a key feature of the sulfonamide pharmacophore in celecoxib. This suggests that the compound has a higher probability of exhibiting inhibitory activity against COX-2.

Future experimental work should focus on:

  • Synthesizing and purifying this compound.

  • Performing in vitro enzyme inhibition assays against MenA, DprE1, COX-1, and COX-2 to determine its actual potency and selectivity.

  • Conducting whole-cell assays (M. tuberculosis MIC and anti-inflammatory cell-based assays) to assess its cellular efficacy.

  • Performing cytotoxicity assays to evaluate its safety profile in mammalian cells.

This systematic evaluation will provide a definitive understanding of the selectivity profile of this compound and its potential as a lead compound for further drug development.

References

Benchmarking 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the novel compound 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid with currently marketed drugs remains speculative due to the limited publicly available data on its specific biological activity and mechanism of action. Extensive searches of scientific literature and patent databases did not yield specific preclinical or clinical data required for a direct, evidence-based comparison. This guide, therefore, outlines a theoretical framework for benchmarking this compound, highlighting the general potential of the thiophene-sulfonamide scaffold and proposing a roadmap for future comparative studies.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating a thiophene ring, a sulfonamide linker, and a piperidine-4-carboxylic acid moiety. The presence of the thiophene and sulfonamide groups suggests potential for a range of biological activities, as these motifs are present in numerous approved drugs. Thiophene derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutics, from antibiotics to diuretics and anticonvulsants.[3]

Hypothetical Benchmarking Strategy

Given the absence of specific biological data for this compound, a hypothetical benchmarking strategy would first involve identifying its primary biological target(s). Once a target is identified, a selection of established drugs with the same mechanism of action can be chosen for comparison.

For the purpose of this guide, and based on the general activities of related compounds, we will consider a hypothetical scenario where the compound exhibits inhibitory activity against a specific enzyme, for instance, a hypothetical "Enzyme X."

Table 1: Hypothetical Comparative Data of Enzyme X Inhibitors
CompoundTarget EnzymeIC₅₀ (nM)Selectivity vs. Related EnzymesIn Vitro Efficacy (Cell-based Assay)
This compound Enzyme XData not availableData not availableData not available
Known Drug A Enzyme X15100-fold vs. Enzyme Y75% inhibition at 1 µM
Known Drug B Enzyme X5050-fold vs. Enzyme Y85% inhibition at 1 µM
Known Drug C Enzyme X5>500-fold vs. Enzyme Y90% inhibition at 1 µM

Note: The data presented in this table is purely illustrative and not based on experimental results for this compound.

Proposed Experimental Protocols for Benchmarking

To generate the necessary data for a meaningful comparison, a series of in vitro and in vivo experiments would be required.

Target Identification and Validation

The initial step would be to identify the biological target of this compound. This could be achieved through various screening methods.

Experimental Workflow for Target Identification:

Compound This compound Screening High-Throughput Screening (e.g., Enzyme, Receptor, or Cell-based Assays) Compound->Screening Hit_Identification Identification of 'Hit' Targets Screening->Hit_Identification Target_Validation Target Validation (e.g., Genetic or Pharmacological methods) Hit_Identification->Target_Validation Mechanism_of_Action Mechanism of Action Studies Target_Validation->Mechanism_of_Action

Caption: Workflow for identifying the biological target of a novel compound.

In Vitro Potency and Selectivity Assays

Once a target is validated, the potency (e.g., IC₅₀ or EC₅₀) of the compound against the target would be determined and compared to known drugs. Selectivity would be assessed by testing against a panel of related targets.

Experimental Protocol for IC₅₀ Determination:

  • Enzyme/Receptor Preparation: Purify the target enzyme or prepare cell membranes expressing the target receptor.

  • Assay Buffer Preparation: Prepare a suitable buffer for the enzymatic or binding reaction.

  • Compound Dilution: Prepare a serial dilution of the test compound and known inhibitors.

  • Reaction Initiation: Add the enzyme/receptor, substrate (for enzymes) or radioligand (for receptors), and the test compound to the assay plate.

  • Incubation: Incubate the reaction mixture for a defined period at a specific temperature.

  • Detection: Measure the enzyme activity or ligand binding using an appropriate detection method (e.g., spectrophotometry, fluorescence, or radioactivity).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway Analysis

Understanding the downstream effects of target modulation is crucial. This involves investigating the signaling pathways affected by the compound.

Hypothetical Signaling Pathway for Enzyme X Inhibition:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Enzyme_X Enzyme X Receptor->Enzyme_X activates Product_B Product B Enzyme_X->Product_B catalyzes conversion of Substrate_A Substrate A Substrate_A->Enzyme_X Downstream_Effector Downstream Effector Product_B->Downstream_Effector activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor translocates to nucleus Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates Compound This compound Compound->Enzyme_X inhibits

Caption: A hypothetical signaling pathway modulated by the inhibition of Enzyme X.

Conclusion

While a direct and data-driven comparison of this compound against known drugs is not currently feasible due to a lack of published biological data, this guide provides a comprehensive framework for how such a benchmarking study could be designed and executed. The presence of the thiophene and sulfonamide moieties suggests that this compound could hold therapeutic potential. Future research focused on identifying its biological target and elucidating its pharmacological profile is essential to unlock its potential and position it relative to existing therapies. Researchers and drug development professionals are encouraged to undertake the outlined experimental protocols to generate the necessary data for a robust comparative analysis.

References

Comparative Guide to the Synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid and its benzenesulfonyl and p-toluenesulfonyl analogs. The information presented is intended to aid researchers in selecting the most reproducible and efficient synthesis route for their specific needs, with a focus on key performance indicators such as yield, purity, and scalability.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the piperidine and thiophene scaffolds in various biologically active molecules. The N-sulfonylpiperidine moiety is a common feature in the design of enzyme inhibitors and receptor ligands. This guide outlines a plausible and commonly employed synthetic route for the target compound and its analogs, providing a comparative analysis of the expected outcomes based on established chemical principles and available data for similar transformations.

Synthesis Overview

The most direct and widely applicable method for the synthesis of 1-(arylsulfonyl)-piperidine-4-carboxylic acids is the N-sulfonylation of piperidine-4-carboxylic acid. This reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on the sulfur atom of an arylsulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A generalized workflow for this synthesis is depicted below:

reagents Piperidine-4-carboxylic acid + Arylsulfonyl chloride reaction Reaction in suitable solvent with base (e.g., Triethylamine, NaOH) reagents->reaction 1. Coupling workup Aqueous Workup (Acidification and Extraction) reaction->workup 2. Quenching & Isolation purification Purification (Recrystallization or Chromatography) workup->purification 3. Purification product 1-(Arylsulfonyl)-piperidine-4-carboxylic acid purification->product 4. Final Product

Caption: General workflow for the N-sulfonylation of piperidine-4-carboxylic acid.

Comparative Synthesis Data

While a direct head-to-head comparison of the reproducibility of the synthesis for this compound and its analogs from a single source is not available in the current literature, the following table summarizes the expected performance based on typical N-sulfonylation reactions of piperidine derivatives. The data for the benzenesulfonyl and p-toluenesulfonyl analogs are based on documented syntheses of these or closely related compounds.

ParameterThis compound1-(Benzenesulfonyl)-piperidine-4-carboxylic acid1-(p-Toluenesulfonyl)-piperidine-4-carboxylic acid
Starting Materials Piperidine-4-carboxylic acid, Thiophene-2-sulfonyl chloridePiperidine-4-carboxylic acid, Benzenesulfonyl chloridePiperidine-4-carboxylic acid, p-Toluenesulfonyl chloride
Typical Yield 80-95% (estimated)85-98%[1]84-94%[2]
Reported Purity >95% (expected)High, often purified by recrystallizationHigh, often purified by recrystallization[2]
Scalability Likely scalable with appropriate temperature control.Readily scalable.Readily scalable.
Reproducibility Expected to be high under controlled conditions.High, standard and robust reaction.High, standard and robust reaction.
Key Considerations Thiophene-2-sulfonyl chloride can be moisture sensitive.Benzenesulfonyl chloride is a common and stable reagent.p-Toluenesulfonyl chloride is a common and stable reagent.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the target compound and its analogs. These protocols are based on established procedures for N-sulfonylation reactions.

Synthesis of this compound

Materials:

  • Piperidine-4-carboxylic acid

  • Thiophene-2-sulfonyl chloride

  • Triethylamine (or an appropriate inorganic base like Sodium Hydroxide)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid in dichloromethane.

  • Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophene-2-sulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 1-(Benzenesulfonyl)-piperidine-4-carboxylic acid

This compound can be synthesized following a similar procedure to the one described above, substituting thiophene-2-sulfonyl chloride with benzenesulfonyl chloride. The reaction is generally robust and high-yielding.

Synthesis of 1-(p-Toluenesulfonyl)-piperidine-4-carboxylic acid

Similarly, this analog is prepared by reacting piperidine-4-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base. This is a very common transformation in organic synthesis, known for its efficiency and reproducibility.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not yet elucidated in public literature, compounds containing the N-arylsulfonylpiperidine scaffold have been investigated as inhibitors of various enzymes. For instance, certain sulfonamide derivatives of piperidine have shown activity as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes. The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

A simplified representation of this signaling pathway is provided below:

cluster_0 DPP-IV Inhibition Pathway Compound 1-(Thiophene-2-sulfonyl)- piperidine-4-carboxylic acid (Hypothetical Inhibitor) DPPIV DPP-IV Enzyme Compound->DPPIV Inhibits Incretins Active Incretins (GLP-1, GIP) DPPIV->Incretins Inactivates Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Homeostasis Insulin->Glucose Regulates

Caption: Hypothetical signaling pathway involving the inhibition of DPP-IV.

Conclusion

The synthesis of this compound and its benzenesulfonyl and p-toluenesulfonyl analogs via N-sulfonylation of piperidine-4-carboxylic acid is a straightforward and reproducible process. The choice of sulfonyl chloride may slightly influence the reaction conditions and yield, but all three syntheses are expected to be high-yielding and scalable. For researchers entering this area, the use of common and stable reagents like benzenesulfonyl chloride and p-toluenesulfonyl chloride may offer a more predictable and easily reproducible starting point for their investigations. Further studies are warranted to fully characterize the reproducibility of the synthesis of the thiophene analog and to elucidate its specific biological activities.

References

A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties. The versatility of the piperidine ring allows for structural modifications that can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its efficacy and safety. This guide provides an objective comparison of the pharmacokinetic profiles of four distinct piperidine-based inhibitors: Donepezil, Fentanyl, Methylphenidate, and SLC-0111, supported by preclinical and clinical data.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the selected piperidine-based inhibitors. Data is presented for rats to facilitate a direct preclinical comparison where available. Human data for SLC-0111 is included due to the limited availability of published preclinical data.

ParameterDonepezil (Rat)Fentanyl (Rat)Methylphenidate (Rat)SLC-0111 (Human)
Dose 2.5 mg/kg (i.v. infusion)0.03 mg/kg (i.v.)40 mg/kg (oral gavage)500 mg (oral)
Cmax ~13.3 ng/mL (metabolite)[1]Not specified2.44 ± 0.36 mg/L[2]4350 ± 1500 ng/mL[3][4]
Tmax ~60 min (metabolite)[1]Rapid (brain Tmax ~1.72 min)0.58 ± 0.13 h[2]4.01 ± 2.01 h[3][4]
AUC Not specifiedNot specified3.49 ± 0.42 mg·L⁻¹·h[2]33 ± 10 µg·hr/mL (0-24h)[3][4]
Half-life (t½) Not specified~5.06 min (brain)1.81 ± 0.81 h[2]10.3 ± 4.0 h[3][4]
Bioavailability Not applicable (i.v.)Not applicable (i.v.)Low (0.19)~40% (in rats)
Primary Metabolism Hepatic (CYP2D6, CYP3A4)Hepatic (CYP3A4)De-esterificationNot specified
Target Acetylcholinesteraseµ-opioid receptorDopamine TransporterCarbonic Anhydrase IX

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below are generalized protocols for key experiments typically employed in the preclinical evaluation of small molecule inhibitors.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a piperidine-based inhibitor following oral or intravenous administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum. A period of acclimatization of at least one week is recommended.

  • Drug Administration:

    • Oral (p.o.): The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

    • Intravenous (i.v.): The compound is dissolved in a sterile vehicle suitable for injection (e.g., saline) and administered as a bolus or infusion into a tail vein or via a catheter.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein, saphenous vein, or via a cannula. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

LC-MS/MS Bioanalysis of Plasma Samples

Objective: To quantify the concentration of the piperidine-based inhibitor in rat plasma samples.

Methodology:

  • Sample Preparation: A protein precipitation method is commonly used. An internal standard is added to the plasma samples, followed by a precipitating agent such as acetonitrile. The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentrations of the unknown samples are then determined from this calibration curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathways targeted by the selected piperidine-based inhibitors and a general workflow for pharmacokinetic studies.

G cluster_0 Cholinergic Synapse ACh_pre Acetylcholine (ACh) in Presynaptic Neuron SynapticCleft Synaptic Cleft ACh_pre->SynapticCleft Release ACh_post ACh Receptor on Postsynaptic Neuron SynapticCleft->ACh_post AChE Acetylcholinesterase (AChE) SynapticCleft->AChE ACh Signal Signal Transmission ACh_post->Signal Choline Choline + Acetate AChE->Choline Hydrolysis Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Cholinergic signaling pathway inhibited by Donepezil.

G cluster_1 Dopaminergic Synapse DA_pre Dopamine (DA) in Presynaptic Neuron SynapticCleft Synaptic Cleft DA_pre->SynapticCleft Release DA_post DA Receptor on Postsynaptic Neuron SynapticCleft->DA_post DAT Dopamine Transporter (DAT) SynapticCleft->DAT DA Signal Signal Transmission DA_post->Signal DAT->DA_pre Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Reuptake Reuptake

Caption: Dopaminergic signaling pathway inhibited by Methylphenidate.

G cluster_2 Opioid Receptor Signaling Fentanyl Fentanyl OpioidReceptor µ-Opioid Receptor (GPCR) Fentanyl->OpioidReceptor Binds to G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalActivity ↓ Neuronal Activity cAMP->NeuronalActivity K_channel ↑ K+ efflux IonChannels->K_channel Ca_channel ↓ Ca2+ influx IonChannels->Ca_channel K_channel->NeuronalActivity Ca_channel->NeuronalActivity

Caption: Opioid receptor signaling pathway activated by Fentanyl.

G cluster_3 Carbonic Anhydrase IX in Tumor Microenvironment Hypoxia Tumor Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX_gene CAIX Gene Expression HIF1a->CAIX_gene Induces CAIX Carbonic Anhydrase IX (CAIX) CAIX_gene->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalyzes SLC0111 SLC-0111 SLC0111->CAIX Inhibits CO2_H2O CO2 + H2O CO2_H2O->CAIX Acidosis Extracellular Acidosis H_HCO3->Acidosis TumorSurvival Tumor Cell Survival & Proliferation Acidosis->TumorSurvival

Caption: Role of Carbonic Anhydrase IX in cancer, inhibited by SLC-0111.

G cluster_4 Preclinical Pharmacokinetic Workflow AnimalModel Animal Model (e.g., Rat) Dosing Drug Administration (p.o. or i.v.) AnimalModel->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Results PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->Results

Caption: General experimental workflow for a preclinical pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid (CAS No. 327971-19-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical compound.

Hazard Summary & Safety Precautions

This compound is a chemical compound that requires careful handling. Based on available safety data sheets for this and structurally similar compounds, it is classified as hazardous. All personnel must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this substance.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][3][4]

Hazard Identification and Precautionary Statements:

Hazard CategoryGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] P271: Use only outdoors or in a well-ventilated area.[1][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not dispose of this chemical into drains or the environment.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and properly labeled hazardous waste container.

  • The container must be chemically resistant, have a tightly sealing lid, and be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5] The storage area should be a designated satellite accumulation area for hazardous waste.

2. Preparing for Disposal:

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • For larger quantities, it may be possible to dissolve or mix the material with a combustible solvent for incineration.[2] However, this should only be done under the guidance of your EHS office and by trained personnel.

3. Arranging for Professional Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with the necessary information regarding the waste, including the chemical name and quantity.

  • Follow all institutional procedures for waste handover.

4. Spill and Contamination Cleanup:

  • In the event of a spill, prevent further spread and avoid creating dust.[2][4]

  • Carefully sweep or vacuum the spilled solid material into a suitable container for disposal.[3][5]

  • Clean the affected area with an appropriate solvent and then wash with soap and water.

  • All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have waste 1-(Thiophene-2-sulfonyl) -piperidine-4-carboxylic acid? is_spill Is it a spill? start->is_spill collect_waste Collect waste in a labeled, sealed hazardous waste container. store_waste Store container in a designated satellite accumulation area. collect_waste->store_waste is_spill->collect_waste No spill_cleanup Follow spill cleanup protocol. Collect all contaminated materials. is_spill->spill_cleanup Yes spill_cleanup->collect_waste contact_EHS Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_EHS professional_disposal Professional waste disposal service handles the final disposal. contact_EHS->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid. Adherence to these procedures is essential to ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required PPE.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A full-face shield is recommended when there is a significant risk of splashes.[1]To protect against dust particles and accidental splashes that could cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or Butyl rubber) tested according to EN 374 or equivalent standards.[1]To prevent skin contact, irritation, and potential allergic reactions.[4]
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable, use a particulate filter respirator (e.g., N95/P1 filter).[2][3]To prevent respiratory tract irritation from inhaling dust.[3]
Body Protection A laboratory coat is the minimum requirement.[3] For larger quantities or when there is a risk of significant exposure, an impervious apron or chemical-resistant suit should be worn.[1]To protect skin and personal clothing from contamination.[3]
Foot Protection Closed-toed shoes are required.[5] Chemical-resistant boots are recommended for handling large quantities or in case of spills.[1]To protect feet from spills.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe working environment.

Procedure Detailed Steps
General Handling - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] - Wash hands and any exposed skin thoroughly after handling.[4][6] - Do not eat, drink, or smoke when using this product.[4][6] - Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][6] - Avoid generating dust.[3] When weighing, do so in a ventilated enclosure.[3]
Storage - Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7] - Store away from heat, sparks, open flames, and other ignition sources.[4] - Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[7][8]

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is vital.

Situation Procedural Steps
First Aid: Skin Contact Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
First Aid: Eye Contact Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4][6]
First Aid: Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or distress continues, seek medical attention.[6][7]
First Aid: Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth and give them 1-2 glasses of water. Seek medical attention.[6]
Spills For small spills, sweep up the material and place it in a suitable container for disposal. Avoid generating dust. For large spills, restrict access to the area, ensure adequate ventilation, and wear appropriate PPE. Do not let the product enter drains.[8]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Workflow for Personal Protective Equipment Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action A Start: Handling 1-(Thiophene-2-sulfonyl) -piperidine-4-carboxylic acid B Assess Task: - Small scale (mg)? - Large scale (g, kg)? - Potential for dust/aerosol? A->B C Minimum PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat - Closed-toed Shoes B->C Small Scale, Low Dust Potential D Enhanced PPE: - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron/Suit B->D Large Scale or Splash Potential E Respiratory Protection: - Work in Fume Hood - Particulate Respirator (N95) B->E Dust/Aerosol Generation Likely F Proceed with Experiment C->F D->C D->F E->C E->F

Caption: PPE selection workflow for handling the specified chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.